Damnacanthal-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₇D₃O₅ |
|---|---|
Molecular Weight |
285.27 |
Synonyms |
9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthracenecarboxaldehyde-d3; 9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthraldehyde-d3; 3-Hydroxy-1-methoxy-2-anthraquinonecarboxaldehyde-d3; |
Origin of Product |
United States |
Foundational & Exploratory
The Extraction, Isolation, and Biological Significance of Damnacanthal from Morinda citrifolia Roots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sourcing and isolation of damnacanthal, a bioactive anthraquinone derived from the roots of Morinda citrifolia (Noni). Damnacanthal has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-cancer and anti-inflammatory properties.[1][2] This document outlines various extraction and purification methodologies, presents quantitative data from multiple studies, and visualizes key experimental workflows and associated signaling pathways.
Sourcing of Damnacanthal
Damnacanthal is a prominent phytochemical found in the roots of Morinda citrifolia, a plant native to Southeast Asia and Polynesia.[2] While it can be found in other parts of the plant, the roots are a particularly rich source of this valuable compound.[2][3] The chemical structure of damnacanthal is 3-hydroxy-1-methoxyanthraquinone-2-carboxaldehyde.[2]
Extraction Methodologies
Several methods have been employed for the extraction of damnacanthal from Morinda citrifolia roots, each with varying efficiencies and conditions. The choice of method can significantly impact the yield and purity of the final product.
Comparative Analysis of Extraction Techniques
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | Acetone, Methanol, 80% Ethanol-Water | Particle Size: Small; Time: 5 min; Temp: 100-120°C | Highest efficiency compared to electrical heating, Soxhlet, and UAE | [4] |
| Subcritical Water Extraction (SWE) | Water | Pressure: 4 MPa; Temp: 170°C; Flow Rate: 1.6-4 mL/min | 0.722 mg/g | [5][6] |
| Maceration | Methanol, Ethyl Acetate, Chloroform, Hexane | Ambient temperature | 3 mg from 3.0 kg of root (Hexane extract) | [7][8] |
| Soxhlet Extraction | Ethanol | Not specified | Not specified | [9][10] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Lower efficiency than MAE | [4] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on a study that found MAE to be the most efficient method for damnacanthal extraction.[4]
-
Sample Preparation: Dried Morinda citrifolia roots are ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: While acetone and methanol showed high recovery, an 80% (v/v) ethanol-water solution significantly improved the yield.[4]
-
Extraction Parameters:
-
Set the microwave irradiation time to 5 minutes.
-
Maintain the extraction temperature between 100-120°C.
-
The optimal liquid-to-sample ratio should be determined empirically, but a higher ratio generally favors more complete extraction.
-
-
Post-Extraction: After extraction, the mixture is filtered to separate the solid residue from the liquid extract. The solvent is then typically removed under reduced pressure to yield the crude extract.
Subcritical Water Extraction (SWE) Protocol
SWE presents a green alternative to conventional solvent-based extraction methods.[5][6]
-
System Setup: A continuous flow subcritical water extraction system is used.
-
Sample Preparation: Dried and powdered Morinda citrifolia roots are packed into the extraction vessel.
-
Extraction Conditions:
-
Collection: The aqueous extract containing damnacanthal is continuously collected from the system outlet.
Isolation and Purification
Following extraction, the crude extract contains a mixture of compounds. Column chromatography and preparative thin-layer chromatography are common methods for isolating and purifying damnacanthal.
Column Chromatography Protocol
-
Stationary Phase: Acid-washed silica gel is commonly used as the stationary phase.
-
Mobile Phase: A solvent system of dichloromethane and hexane in a 50:50 ratio has been successfully used to isolate and purify damnacanthal.[11]
-
Elution: The crude extract is loaded onto the column, and the mobile phase is passed through to separate the components based on their polarity.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure damnacanthal.
Analytical Characterization
The identity and purity of the isolated damnacanthal are confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): Used for rapid analysis and comparison with a reference standard.[12]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC with UV detection at 250 nm is used for quantitative analysis.[5][6]
-
Spectroscopy:
-
UV-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption peaks corresponding to the anthraquinone core's conjugated system.[9][10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as C=O, aromatic C=C, and O-H stretches.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.[12]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.[12]
-
Biological Activity and Signaling Pathways
Damnacanthal exhibits a range of biological activities, primarily attributed to its interaction with key cellular signaling pathways.
Anti-Cancer Activity
Damnacanthal has demonstrated potent anti-cancer effects in various cancer cell lines, including breast, colorectal, and hepatocellular carcinoma.[12][13][14] Its mechanisms of action include:
-
Induction of Apoptosis: Damnacanthal induces programmed cell death in cancer cells.[13] This is mediated through the activation of the p53 and p21 genes, which in turn stimulates the mitochondrial apoptotic pathway involving Bax and caspase-7.[13]
-
Inhibition of Tyrosine Kinases: It is a potent inhibitor of p56lck tyrosine kinase and has also been shown to inhibit other tyrosine kinases like the insulin receptor, EGFR, and erbB2.[3]
-
Inhibition of the NF-κB Pathway: Damnacanthal suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[1]
-
ERK Pathway Modulation: In colorectal cancer cells, damnacanthal activates the ERK pathway, leading to the expression of C/EBPβ and subsequently NAG-1, which promotes apoptosis.[12]
Anti-Inflammatory Activity
By inhibiting the NF-κB signaling pathway, damnacanthal reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This suggests its potential for treating mast cell-mediated allergic and inflammatory disorders.[1]
Visualizations
Experimental Workflow for Damnacanthal Isolation
Caption: A generalized workflow for the extraction, purification, and analysis of damnacanthal.
Damnacanthal-Induced Apoptosis Signaling Pathway in Breast Cancer Cells
Caption: The p21-p53 signaling cascade is a key pathway in damnacanthal-induced apoptosis.[13]
Damnacanthal's Effect on the NF-κB Signaling Pathway in Mast Cells
Caption: Damnacanthal inhibits the NF-κB pathway by targeting p56lck tyrosine kinase.[1]
References
- 1. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Recovery of Anti-Cancer Damnacanthal from Roots of Morinda citrifolia by Microwave-Assisted Extraction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Noni: Cancer (Damnacanthal) | Library Bionatus [nutramedix.ec]
- 7. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. goldncloudpublications.com [goldncloudpublications.com]
- 11. Isolation and purification of damnacanthal and nordamnacanthal from dichloromethane fractions of roots of morinda citrifolia and its neurotoxicity and neuroprotection effects / Izdihar Mohd Noor - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the In Vitro Anticancer Properties of Damnacanthal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, a naturally occurring anthraquinone compound primarily isolated from the roots of Morinda citrifolia (Noni), has emerged as a molecule of significant interest in oncology research.[1][2] Possessing a distinctive chemical structure (3-hydroxy-1-methoxyanthraquinone-2-carboxaldehyde), this pale-yellow crystalline compound has been the subject of numerous in vitro studies aiming to elucidate its anticancer potential.[2] This technical guide provides an in-depth analysis of the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of Damnacanthal on various cancer cell lines, supported by detailed experimental protocols and a summary of quantitative data. Furthermore, it visualizes the key molecular pathways implicated in its mechanism of action.
Cytotoxic Activity of Damnacanthal
Damnacanthal exhibits potent cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines in a dose- and time-dependent manner.[3] The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, have been determined through various studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The data underscores Damnacanthal's broad-spectrum activity against cancers of the breast, colon, oral cavity, and blood, among others.[1][3][4][5]
Table 1: IC50 Values of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| H400 | Oral Squamous Cell Carcinoma | 1.9 µg/mL | 72 hours | [6][7] |
| HCT-116 | Colorectal Carcinoma | ~1-10 µM | 4 days | [8] |
| Caco-2 | Colorectal Carcinoma | ~25-50 µM (Significant growth inhibition) | 24 hours | [3] |
| MCF-7 | Breast Adenocarcinoma | 8.2 µg/mL | 72 hours | [1][9] |
| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 hours | [4] |
| Hep G2 | Hepatocellular Carcinoma | 54 µg/mL | 24 hours | [10] |
| MUM-2B | Melanoma | ~5-10 µM (Significant proliferation decrease) | 24-48 hours | [11] |
| DLA | Dalton's Lymphoma Ascites | ~50-75 µg/mL | Not Specified | [12] |
Induction of Apoptosis
A primary mechanism underlying Damnacanthal's anticancer activity is the induction of apoptosis, or programmed cell death.[1][11] This is characterized by distinct morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][10]
Experimental Evidence and Quantitative Data
-
Morphological Changes: Treatment with Damnacanthal leads to observable apoptotic features. In MCF-7 cells, Acridine Orange/Propidium Iodide (AO/PI) staining revealed a significant increase in chromatin condensation and nuclear fragmentation.[1] Similar apoptotic morphologies were observed in H400 oral cancer cells.[13]
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay confirms apoptosis by detecting the externalization of phosphatidylserine. In H400 cells, Damnacanthal treatment caused a time-dependent shift from viable cells to early and late apoptotic populations.[6][13] Similarly, a 4-fold increase in apoptotic MCF-7 cells was detected compared to controls.[1]
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of internucleosomal DNA. Damnacanthal treatment of CEM-SS and H400 cells resulted in the characteristic "DNA laddering" pattern on agarose gel electrophoresis.[4][14]
-
Caspase Activation: Damnacanthal activates the caspase cascade. In melanoma cells, it increased the activity of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).[11] In HepG2 cells, a dose-dependent upregulation of caspase-3 and caspase-9 was observed.[10]
Table 2: Apoptosis Induction Metrics for Damnacanthal
| Cell Line | Assay | Metric | Result | Reference |
| MCF-7 | AO/PI Staining | Apoptotic Cells | ≤ 4-fold increase vs. control | [1] |
| H400 | Annexin V-FITC/PI | Apoptotic Population | Time-dependent shift from live to apoptotic cells | [6][13] |
| MUM-2B | Flow Cytometry | Apoptotic Rate | Significant increase at 5 and 10 µM | [11] |
| MUM-2B | Caspase Activity | Caspase-3/8/9 | Increased activity | [11] |
| Hep G2 | Caspase Activity | Caspase-3/9 | Dose-dependent upregulation | [10] |
Signaling Pathways in Damnacanthal-Induced Apoptosis
Damnacanthal-induced apoptosis is often mediated through the p53 tumor suppressor pathway. Upon treatment, p53 expression is upregulated, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein Bax.[1][11] This leads to the activation of the intrinsic mitochondrial apoptotic pathway.
Caption: p53-mediated apoptotic pathway induced by Damnacanthal.
Cell Cycle Arrest
In addition to inducing apoptosis, Damnacanthal disrupts the normal progression of the cell cycle, a critical process for cancer cell proliferation.[1][7] By halting cells at specific checkpoints, it prevents them from dividing, thereby contributing to its overall anti-proliferative effect. The specific phase of arrest appears to be cell-type dependent.
-
G1 Phase Arrest: In MCF-7 breast cancer cells, treatment with 8.2 µg/mL Damnacanthal for 72 hours led to a significant accumulation of cells in the G1 phase (up to 80%), with a corresponding decrease in the S and G2/M populations.[1] This G0/G1 arrest was also observed in CEM-SS leukemia cells.[4][15]
-
S Phase Arrest: In contrast, H400 oral squamous carcinoma cells treated with Damnacanthal showed a time-dependent accumulation in the S phase. After 48 hours, the S phase population increased from 14.7% in control cells to 49.23% in treated cells.[7]
Table 3: Effect of Damnacanthal on Cell Cycle Distribution
| Cell Line | Phase of Arrest | Treatment Details | % Cells in Arrested Phase (Treated vs. Control) | Reference |
| MCF-7 | G1 | 8.2 µg/mL for 72h | 80% vs. Not Specified | [1] |
| CEM-SS | G0/G1 | 10 µg/mL for 48h | 70.41% vs. Not Specified | [4][15] |
| H400 | S | IC50 (1.9 µg/mL) for 48h | 49.23% vs. 14.70% | [7] |
Molecular Mechanisms of Cell Cycle Arrest
Damnacanthal-induced cell cycle arrest is linked to its ability to modulate the expression of key regulatory proteins. It has been shown to downregulate Cyclin D1, a critical protein for the G1 to S phase transition, in HCT116 and Caco-2 colorectal cancer cells.[3] This effect contributes to the G1 arrest observed in several cell lines.
Caption: Damnacanthal-induced G1 cell cycle arrest via Cyclin D1.
Modulation of Other Key Signaling Pathways
Damnacanthal's anticancer effects are pleiotropic, involving the inhibition and modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and migration.
-
Tyrosine Kinase Inhibition: Damnacanthal was first identified as a potent inhibitor of the p56lck tyrosine kinase.[2][10] Further screening revealed it to be a broad-spectrum tyrosine kinase inhibitor, notably targeting c-Met, the receptor for hepatocyte growth factor (HGF).[16] The IC50 value for c-Met inhibition was determined to be 5.1 µM.[16]
-
NF-κB Pathway: In melanoma cells, Damnacanthal treatment resulted in the downregulation of nuclear factor-κB (NF-κB) protein expression, which is a key regulator of inflammation, cell survival, and proliferation.[11]
-
NAG-1 Induction: In colorectal cancer cells, Damnacanthal induces the expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1) through the upregulation of the transcription factor C/EBPβ, a process mediated by the ERK pathway.[8]
Caption: NAG-1 induction pathway activated by Damnacanthal.
Detailed Experimental Protocols
This section outlines the generalized methodologies for the key in vitro assays used to characterize the anticancer properties of Damnacanthal.
Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., H400, MCF-7, HCT116) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Damnacanthal (e.g., ranging from 0.1 µM to 100 µM) or a vehicle control (DMSO).[3][8]
-
Incubation: Cells are incubated for specified periods, typically 24, 48, and 72 hours.[3]
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well (approximately 10% of the total volume) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Assay)
-
Cell Culture and Treatment: Cells are seeded in 6-well plates or T-25 flasks and treated with Damnacanthal at the desired concentration (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).[6][7]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed immediately using a flow cytometer. FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured. Data from at least 10,000 events are collected and analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[6][7]
Cell Cycle Analysis
-
Cell Culture and Treatment: Cells are grown to approximately 60% confluency in T-25 flasks and treated with Damnacanthal (e.g., at IC50 concentration) for 24 or 48 hours.[7]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by drop-wise addition of ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C or 4°C overnight.[7]
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing RNase A and the DNA-staining dye Propidium Iodide in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.[7]
Caption: General experimental workflow for in vitro analysis.
Conclusion
The body of in vitro evidence strongly supports the potential of Damnacanthal as an anticancer agent. Its efficacy is rooted in a multi-pronged mechanism that includes potent cytotoxicity, the robust induction of apoptosis via intrinsic and p53-mediated pathways, and the ability to arrest cell cycle progression in a cell-type-specific manner. Furthermore, its capacity to inhibit key oncogenic signaling pathways, such as those involving c-Met, Cyclin D1, and NF-κB, highlights its pleiotropic effects. The data presented in this guide provides a solid foundation for drug development professionals and researchers to pursue further preclinical and translational studies to explore the therapeutic potential of Damnacanthal in oncology.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to Damnacanthal and Nordamnacanthal isolated from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldncloudpublications.com [goldncloudpublications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Damnacanthal Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, a naturally occurring anthraquinone isolated from the roots of Morinda citrifolia (Noni), has emerged as a promising anti-cancer agent.[1] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a range of cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the core signaling pathways modulated by Damnacanthal in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by Damnacanthal
Damnacanthal exerts its anti-neoplastic effects by targeting multiple critical signaling cascades within cancer cells. These include pathways governing cell cycle progression, apoptosis, and metastasis.
p53/p21-Mediated Apoptosis and Cell Cycle Arrest
In breast cancer cells (MCF-7), Damnacanthal has been shown to be a potent inducer of apoptosis through the activation of the p53 tumor suppressor pathway.[1][4] Treatment with Damnacanthal leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn stimulates the expression of p53.[1][4] This activation of the p21-p53 signaling axis is a key mechanism in Damnacanthal-induced apoptosis.[1] The increased levels of p53 also transcriptionally induce the pro-apoptotic protein Bax.[1][4] This culminates in the activation of caspase-7, a key executioner caspase, leading to apoptotic cell death.[1] Furthermore, Damnacanthal induces G1 cell cycle arrest in MCF-7 cells, preventing their proliferation.[1][5] In melanoma cells, Damnacanthal treatment also resulted in increased expression of p53 and p21, contributing to its antitumorigenic activity.[6]
Inhibition of c-Met and Downstream Akt Signaling
Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase.[2][7] In human hepatocellular carcinoma cells (Hep G2), Damnacanthal directly targets and inhibits c-Met phosphorylation both in vitro and in cell culture.[2][8] The c-Met pathway is crucial for cell survival, growth, and migration.[2] By inhibiting c-Met, Damnacanthal effectively downregulates the phosphorylation of Akt, a key downstream effector in the PI3K/Akt survival pathway.[2][9] This inhibition of c-Met and Akt phosphorylation contributes to the induction of apoptosis and inhibition of clonogenic potential in Hep G2 cells.[2][10]
Modulation of MAPK Pathways
The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Damnacanthal has been shown to modulate these pathways in different cancer cell types.
In SKHep 1 human liver cancer cells, Damnacanthal-mediated apoptosis involves the sustained activation of the p38 MAPK pathway.[11] This activation leads to the transcriptional induction of death receptor family genes, including DR5/TRAIL and TNF-R1/TNF-α, as well as the p53-regulated Bax gene.[11] The subsequent activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways converges on the activation of caspase-3, leading to apoptosis.[11]
Conversely, in ovarian cancer cells (SKVO3 and A2780), Damnacanthal inhibits the ERK/mTOR signaling cascade, which leads to the activation of autophagy and subsequent cell death.[12]
NF-κB Signaling Pathway Inhibition
In melanoma cells, Damnacanthal has been shown to downregulate the expression of nuclear factor-κB (NF-κB).[6] NF-κB is a key transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its inhibition by Damnacanthal contributes to the suppression of cyclin D and cyclin E, leading to cell cycle arrest and apoptosis.[6] In the context of mast cell-mediated allergic responses, Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signaling pathway by targeting p56lck tyrosine kinase.[13][14][15]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Damnacanthal across various cancer cell lines.
Table 1: IC50 Values of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Breast Carcinoma | 8.2 µg/mL | 72 hours | [1][5] |
| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 µg/mL | Not Specified | [16] |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 µg/mL | Not Specified | [16] |
| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 µM | 3 days | [2] |
| HL-60 | Promyelocytic Leukemia | 21.1 ± 1.0 µM | Not Specified | [2] |
| H400 | Oral Squamous Cell Carcinoma | 1.9 ± 0.01 µg/mL | 72 hours | [3] |
| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 hours | [17][18] |
| HCT-116 | Colorectal Carcinoma | Significant reduction at 1 µM | 4 days | [19] |
| SW480 | Colorectal Carcinoma | Significant reduction at 10 µM | 4 days | [19] |
Table 2: Effects of Damnacanthal on Cell Cycle and Apoptosis
| Cell Line | Effect | Damnacanthal Concentration | Treatment Duration | Quantitative Change | Reference |
| MCF-7 | G1 Cell Cycle Arrest | 8.2 µg/mL | 72 hours | G1 phase increased to 80% | [1] |
| MCF-7 | Apoptosis (Annexin V) | IC50 | 72 hours | 80.6% early apoptotic cells | [1][4] |
| Hep G2 | Apoptosis (Sub-G1) | Not Specified | 24 hours | Significant accumulation in sub-G1 | [2] |
| HCT-116 | Caspase 3/7 Activity | 10 µM | Not Specified | 3.2-fold increase | [19] |
| MUM-2B | Apoptosis | 5 and 10 µM | 24 hours | Significantly increased | [6] |
| CEM-SS | G0/G1 Cell Cycle Arrest | IC50 (10 µg/mL) | 48 hours | Increase to 70.41% in G0/G1 | [20] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of approximately 5,000 cells/well and incubated for 24 hours.[1][21]
-
Treatment: Cells are treated with various concentrations of Damnacanthal and incubated for a specified period (e.g., 72 hours).[1][21]
-
MTT Addition: 20 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1][2]
-
Formazan Solubilization: The formazan crystals are dissolved in 150-200 µL of DMSO or 0.04 N HCl in isopropanol.[1][2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1] Cell viability is calculated as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with Damnacanthal for the desired time.
-
Harvesting: Both attached and unattached cells are harvested and washed with PBS.[2]
-
Fixation: Cells are fixed in 70% ethanol on ice for at least 1 hour.[2]
-
Staining: The cell pellet is incubated with RNase A (0.1 mg/mL) and propidium iodide (40 µg/mL) for 1 hour with shaking, protected from light.[2]
-
Flow Cytometry: The percentages of cells in the sub-G1, G1, S, and G2/M phases are determined using a flow cytometer.[2]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Damnacanthal for the specified duration.
-
Harvesting and Washing: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Damnacanthal is a multi-target agent with significant anti-cancer potential, acting through the modulation of several key signaling pathways, including the p53/p21, c-Met/Akt, MAPK, and NF-κB pathways. Its ability to induce apoptosis, cell cycle arrest, and autophagy in a variety of cancer cell lines underscores its promise as a therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the anti-cancer properties of Damnacanthal. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Damnacanthal isolated from morinda species inhibited ovarian cancer cell proliferation and migration through activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. journal.waocp.org [journal.waocp.org]
A Technical Guide to the Early Therapeutic Potential of Damnacanthal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, a naturally occurring anthraquinone, has been a subject of significant scientific interest due to its diverse pharmacological properties.[1] Isolated primarily from the roots of Morinda citrifolia L. (Noni), a plant with a long history of use in traditional Polynesian medicine, this compound has emerged as a promising candidate for therapeutic development, particularly in oncology.[1][2][3] Chemically identified as 3-hydroxy-1-methoxy-anthraquinone-2-caboxaldehyde, Damnacanthal is a pale yellow crystalline substance.[1][4] Early research has revealed its ability to modulate multiple critical signaling pathways implicated in cancer progression, establishing it as a multi-targeted agent. This guide provides an in-depth technical overview of the foundational research into Damnacanthal's therapeutic potential, focusing on its molecular targets, mechanisms of action, and the experimental protocols used to elucidate them.
Molecular Targets and Mechanisms of Action
Early investigations have identified that Damnacanthal exerts its biological effects by interacting with a range of molecular targets, primarily protein kinases involved in cell growth, survival, and migration.
Tyrosine Kinase Inhibition
A significant body of early research highlights Damnacanthal as a broad-spectrum tyrosine kinase inhibitor.[5]
-
p56lck Tyrosine Kinase: Damnacanthal was first identified as a potent and selective inhibitor of p56lck tyrosine kinase, an enzyme crucial for T-cell activation and chemotactic response.[2][4][5] This inhibitory action occurs at nanomolar concentrations.[5]
-
c-Met (Hepatocyte Growth Factor Receptor): Damnacanthal directly targets and inhibits the c-Met tyrosine kinase both in vitro and in cell culture models, such as Hep G2 human hepatocellular carcinoma cells.[5][6] This inhibition prevents c-Met phosphorylation, a critical step in the activation of pathways that drive cell proliferation, migration, and invasion.[5][6]
-
Other Receptor Tyrosine Kinases: At micromolar concentrations, Damnacanthal has also been shown to inhibit other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), erbB2 (HER2), Epidermal Growth Factor Receptor (EGFR), and the insulin receptor.[5][7]
-
LIM-Kinase (LIMK): Damnacanthal is an effective inhibitor of LIM-kinase, a key regulator of actin cytoskeletal dynamics.[8] By inhibiting LIMK, Damnacanthal can suppress cell migration and invasion, processes fundamental to cancer metastasis.[8]
Modulation of Intracellular Signaling Pathways
Damnacanthal's interaction with its molecular targets triggers a cascade of effects on downstream signaling pathways.
-
HGF/c-Met/Akt Pathway: By inhibiting c-Met, Damnacanthal effectively downregulates the downstream Akt signaling pathway, which is crucial for cell survival.[5] Studies in Hep G2 cells show that Damnacanthal treatment leads to decreased levels of phosphorylated Akt (p-Akt).[5]
-
ERK Pathway: In colorectal cancer cells, Damnacanthal has been shown to activate the ERK pathway, which paradoxically contributes to its anti-tumorigenic effect in this context by inducing the expression of pro-apoptotic proteins.[2]
-
p21/p53-Mediated Apoptosis: In MCF-7 breast cancer cells, Damnacanthal induces apoptosis through a mechanism involving the sustained activation of p21, which in turn leads to the transcription of p53 and the pro-apoptotic Bax gene.[3] This suggests a p53-mediated apoptotic pathway.[3][4]
-
C/EBPβ/NAG-1 Pathway: A novel mechanism identified in colorectal cancer cells involves the enhancement of the transcription factor C/EBPβ by Damnacanthal.[2][9] This leads to the increased expression of Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), a pro-apoptotic protein, subsequently inducing apoptosis.[2][9] Recent studies have further confirmed that Damnacanthal upregulates NAG-1 in breast cancer cells as well.[10]
-
Cyclin D1 Regulation: Damnacanthal can inhibit cancer cell growth by reducing the levels of Cyclin D1, a key protein in cell cycle progression.[11] This reduction occurs at the post-translational level, suggesting that Damnacanthal promotes the degradation of the Cyclin D1 protein.[11]
-
NF-κB Pathway: Damnacanthal has been shown to inhibit the NF-κB/RIP-2/caspase-1 signaling pathway by targeting p56lck tyrosine kinase, indicating its potential in treating mast cell-mediated allergic disorders.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from early in vitro studies on Damnacanthal.
Table 1: In Vitro Cytotoxicity (IC50) of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 8.2 µg/mL | 72 h | [3] |
| H400 | Oral Squamous Cell Carcinoma | 1.9 µg/mL | 72 h | [13] |
| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 h |[14] |
Table 2: Kinase Inhibition Profile of Damnacanthal
| Kinase Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| c-Met | 5.1 ± 0.1 µM | Radiometric Assay | [5] |
| p56lck | Potent (nM range) | Not Specified | [5] |
| LIM-Kinase | Effective Inhibitor | BiFC Assay |[8] |
Table 3: Effect of Damnacanthal on Cell Cycle Distribution
| Cell Line | Treatment | % in G1 Phase | % in S Phase | % in G2 Phase | Reference |
|---|---|---|---|---|---|
| MCF-7 | 8.2 µg/mL for 72h | 80% | 5% | 8% | [3] |
| CEM-SS | 10 µg/mL for 24h | 63.31% | Not Specified | Not Specified | [14] |
| CEM-SS | 10 µg/mL for 48h | 70.41% | Not Specified | Not Specified |[14] |
Table 4: Induction of Apoptosis by Damnacanthal
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | Reference |
|---|
| MCF-7 | IC50 for 72h | 80.6% | 8.1% | 2% |[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in early Damnacanthal research.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of Damnacanthal on the viability and growth of cancer cells.
-
Protocol:
-
Seed cells (e.g., HCT-116, SW480, MCF-7, H400) in 96-well plates at a density of 1x10³ to 1x10⁵ cells/well and allow them to adhere for 24 hours.[2][13]
-
Treat the cells with various concentrations of Damnacanthal (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72, or 96 hours).[2][3]
-
After the treatment period, add 20 µL of CellTiter 96 Aqueous One Solution or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[2][13]
-
Incubate the plates for 1-4 hours at 37°C.[2]
-
If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
In Vitro Kinase Inhibition Assay (for c-Met)
-
Objective: To quantify the direct inhibitory effect of Damnacanthal on c-Met kinase activity.
-
Protocol (Radiometric Assay):
-
Prepare a reaction mixture containing the c-Met enzyme, a substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer solution.
-
Add varying concentrations of Damnacanthal to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Damnacanthal concentration.[5]
-
Western Blot Analysis
-
Objective: To detect and quantify changes in the expression and phosphorylation levels of specific proteins in response to Damnacanthal.
-
Protocol:
-
Treat cells (e.g., Hep G2, HCT-116) with Damnacanthal at the desired concentration and duration.[2][5]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-NAG-1, anti-C/EBPβ, GAPDH) overnight at 4°C.[2][5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.[15]
-
Cell Cycle Analysis
-
Objective: To determine the effect of Damnacanthal on the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Plate cells (e.g., MCF-7) at a density of 4x10⁵ cells/well in 6-well plates and incubate for 24 hours.[2]
-
Treat the cells with Damnacanthal (e.g., 1, 10, 50 µM) for a specified duration (e.g., 72 hours).[2]
-
Harvest both attached and floating cells, wash with PBS, and fix them by slowly adding cold 70% ethanol.[2]
-
Store the fixed cells at -20°C or -80°C.[2]
-
Before analysis, pellet the cells, wash to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[2]
-
Incubate for 15-30 minutes at room temperature in the dark.[2]
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Clonogenic Assay
-
Objective: To assess the long-term effect of Damnacanthal on the ability of a single cell to grow into a colony.
-
Protocol:
-
Seed a low number of cells (e.g., 300 cells/well for HCT-116) in 12-well plates.[2]
-
After 24 hours, treat the cells with various concentrations of Damnacanthal.[2]
-
Incubate the plates for an extended period (e.g., 2 weeks) at 37°C, allowing colonies to form.[2]
-
Fix the colonies with methanol and stain them with a staining solution like Giemsa or crystal violet.[2]
-
Count the number of colonies (typically defined as containing >50 cells). A reduction in colony number indicates an anti-proliferative or cytotoxic effect.[2]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental processes discussed.
Caption: Damnacanthal inhibits HGF-induced c-Met phosphorylation, blocking downstream Akt activation.
Caption: Damnacanthal induces apoptosis in breast cancer cells via the p21/p53/Bax pathway.
Caption: Damnacanthal's anti-tumor effect in colorectal cancer is mediated by the ERK/C/EBPβ/NAG-1 axis.
Caption: A typical in vitro workflow to evaluate the anti-cancer potential of Damnacanthal.
Conclusion
Early research into Damnacanthal has robustly established its profile as a multi-targeted therapeutic agent with significant anti-cancer potential. Its ability to inhibit a range of tyrosine kinases—including p56lck, c-Met, and LIMK—and modulate critical downstream signaling pathways provides a strong mechanistic basis for its observed effects, which include the inhibition of cell proliferation, migration, and the induction of apoptosis and cell cycle arrest.[2][3][5][8] The diverse mechanisms, from downregulating survival pathways like Akt to upregulating pro-apoptotic factors such as NAG-1 and p53, underscore its pleiotropic anti-neoplastic activities across various cancer types, including hepatocellular carcinoma, colorectal cancer, and breast cancer.[2][3][5] The data and protocols summarized in this guide highlight the foundational work that positions Damnacanthal as a valuable lead compound for further preclinical and clinical investigation in oncology.
References
- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Damnacanthal, a noni component, exhibits antitumorigenic activity in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Damnacanthal exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Investigating Damnacanthal-Induced Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and experimental investigation of Damnacanthal-induced apoptosis in leukemia cells, with a specific focus on the T-lymphoblastic leukemia cell line CEM-SS. Damnacanthal, an anthraquinone compound isolated from the roots of Morinda elliptica, has demonstrated significant cytotoxic effects on various cancer cell lines, making it a compound of interest for novel anticancer drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.
Core Findings: Damnacanthal's Impact on Leukemia Cells
Damnacanthal exhibits a dose- and time-dependent cytotoxic effect on T-lymphoblastic leukemia cells. The primary mode of cell death induced by Damnacanthal is apoptosis, characterized by distinct morphological and biochemical hallmarks. The half-maximal inhibitory concentration (IC50) for Damnacanthal in CEM-SS cells has been determined to be 10 µg/mL.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Damnacanthal on CEM-SS leukemia cells.
Table 1: Cell Viability of CEM-SS Cells Treated with Damnacanthal
| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| 1 | 96% | Not Reported | Not Reported |
| 3 | 88% | Not Reported | Not Reported |
| 10 | Not Reported | Not Reported | 50% |
| 30 | 50% | Not Reported | 9% |
Data represents the percentage of viable cells relative to an untreated control.[1]
Table 2: Cell Cycle Distribution of CEM-SS Cells Treated with Damnacanthal (10 µg/mL)
| Cell Cycle Phase | 24 hours | 48 hours |
| Sub-G1 (Apoptotic) | Low | Low |
| G0/G1 | 63.31% | 70.41% |
| S | Not Reported | Not Reported |
| G2/M | Not Reported | Not Reported |
Treatment with Damnacanthal leads to a significant arrest of CEM-SS cells in the G0/G1 phase of the cell cycle.[1]
Molecular Mechanisms of Damnacanthal-Induced Apoptosis
Damnacanthal triggers apoptosis in leukemia cells through a p53-independent pathway. The key molecular events identified are:
-
DNA Fragmentation: Damnacanthal induces internucleosomal DNA cleavage, resulting in the characteristic "ladder" pattern on agarose gel electrophoresis. This fragmentation is mediated by the activation of a Mg2+/Ca2+-dependent endonuclease.[1]
-
Cell Cycle Arrest: The compound causes a notable arrest of cells in the G0/G1 phase, preventing cell cycle progression and proliferation.[1]
-
Caspase Activation: The apoptotic process involves the activation of initiator caspase-2 and executioner caspase-6.
The signaling cascade appears to be initiated by an intracellular mechanism that leads to the activation of the endonuclease, followed by the activation of the caspase cascade, ultimately culminating in the execution of the apoptotic program.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for Damnacanth_al-induced apoptosis in leukemia cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate Damnacanthal-induced apoptosis in leukemia cells.
Experimental Workflow
The overall workflow for investigating the effects of Damnacanthal on leukemia cells is depicted below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Damnacanthal on leukemia cells and to calculate the IC50 value.
Materials:
-
CEM-SS leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Damnacanthal stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed CEM-SS cells into 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of Damnacanthal in culture medium.
-
Add 100 µL of the Damnacanthal dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plates at 1,500 rpm for 5 minutes.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
DNA Fragmentation Assay
Objective: To qualitatively assess the induction of apoptosis by visualizing internucleosomal DNA fragmentation.
Materials:
-
CEM-SS cells treated with Damnacanthal
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Harvest approximately 1-5 x 10^6 treated and untreated CEM-SS cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 0.5 mL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet the high molecular weight DNA.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1 hour.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5% agarose gel containing ethidium bromide.
-
Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.
Cell Cycle Analysis
Objective: To determine the effect of Damnacanthal on the cell cycle distribution of leukemia cells.
Materials:
-
CEM-SS cells treated with Damnacanthal
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 treated and untreated cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
ELISA for Bcl-2 and Bax Protein Expression
Objective: To quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
CEM-SS cells treated with Damnacanthal
-
Cell lysis buffer
-
Commercially available ELISA kits for human Bcl-2 and Bax
-
Microplate reader
Procedure:
-
Harvest treated and untreated cells and prepare cell lysates according to the manufacturer's instructions for the ELISA kit.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Perform the ELISA for Bcl-2 and Bax according to the kit's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of Bcl-2 and Bax in each sample based on the standard curve.
-
Normalize the protein levels to the total protein concentration of the lysate.
Conclusion
Damnacanthal demonstrates significant potential as an anti-leukemic agent by inducing apoptosis through a p53-independent pathway involving the activation of a Mg2+/Ca2+-dependent endonuclease and a caspase cascade. The compound also effectively halts cell proliferation by inducing G0/G1 cell cycle arrest. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Damnacanthal and to explore its mechanism of action in greater detail. Future studies should focus on elucidating the complete signaling cascade, identifying the direct intracellular targets of Damnacanthal, and evaluating its efficacy and safety in preclinical in vivo models.
References
The Chemical Synthesis and Characterization of Damnacanthal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damnacanthal, a naturally occurring anthraquinone primarily isolated from the roots of Morinda citrifolia L. (Noni), has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Damnacanthal. It outlines a well-established synthetic route, presents key analytical data in a structured format, and details the experimental protocols for both synthesis and characterization. Furthermore, this guide visualizes the synthetic pathway and relevant biological signaling pathways to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.
Chemical Synthesis of Damnacanthal
The total synthesis of Damnacanthal has been achieved through various modified reaction steps, often starting from more common precursors. A prevalent method involves the synthesis from 1,3-dihydroxy-2-methylanthraquinone, which itself is synthesized from phthalic anhydride and 1,3-dihydroxy-2-methylbenzene.[2] The overall synthetic strategy focuses on the functionalization of the anthraquinone core to introduce the required methoxy and formyl groups at the C-1 and C-2 positions, respectively.
Synthetic Pathway
A representative synthetic pathway for Damnacanthal is outlined below. This multi-step process involves protection of hydroxyl groups, bromination, and subsequent oxidation to yield the target molecule.
Experimental Protocols
Synthesis of 1,3-Dihydroxy-2-methylanthraquinone (3): A mixture of phthalic anhydride and 1,3-dihydroxy-2-methylbenzene is added to a molten mixture of AlCl3/NaCl at 165–175 °C and stirred for 1 hour.[2] The reaction mixture is then cooled and treated with an appropriate workup procedure to isolate the product.
Synthesis of Damnacanthal (1) from Precursor (3):
-
Acetylation: The precursor (3) is acetylated using dimethyl sulfate ((CH3)2SO4) and potassium carbonate (K2CO3) to yield the monoacetylated derivative (8).[2]
-
Methylation: Compound (8) is then methylated with methyl iodide (CH3I) in the presence of K2CO3 to give compound (9).[2]
-
Bromination: The methylated derivative (9) is brominated using N-Bromosuccinimide (NBS) to yield 1-methoxy-3-acetoxy-2-bromomethyl-anthraquinone (10).[2]
-
Hydrolysis: The bromo derivative (10) is converted to the ethoxymethyl derivative (11) by dissolving it in a mixture of aqueous NaOH/EtOH followed by reflux in acidic media.[2]
-
Acetylation: Compound (11) is acetylated using acetic anhydride (Ac2O) and K2CO3 to afford compound (12).[2]
-
Oxidation: The final step is the oxidation of compound (12) with Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) to give Damnacanthal (1) in good yield.[2]
Characterization of Damnacanthal
The structural elucidation and confirmation of synthesized Damnacanthal are performed using a combination of spectroscopic techniques.
Physicochemical and Spectroscopic Data
| Property / Technique | Result | Reference |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 209–211 °C | |
| UV (in CHCl3) | λmax: 412, 284, 264, 254 nm | |
| IR (cm⁻¹) | 3434 (OH), 2957, 2927 (CH), 1670 (non-chelated C=O), 1648 (chelated C=O), 1566 (C=C aromatic) | |
| ¹H-NMR (acetone-d₆) | δ 10.45 (s, 1H, CHO), 8.32 (dd, 1H, J = 1.5, 7.5 Hz, H-8), 8.26 (dd, 1H, J = 1.5, 7.5 Hz, H-5), 7.87–7.78 (m, 2H, H-6 & H-7), 7.69 (s, 1H, H-4), 4.11 (s, 3H, OCH₃) | |
| Mass Spec. (m/z) | 282 (M⁺, 100), 267 (35), 254 (100), 237 (16), 225 (7), 197 (24), 180 (31), 168 (6), 152 (9), 139 (41) | [2] |
Characterization Workflow
The general workflow for the characterization of synthesized Damnacanthal involves purification followed by a series of analytical techniques to confirm its identity and purity.
Detailed Characterization Protocols
-
Purification: The crude product is purified by column chromatography using an appropriate solvent system, such as ethyl acetate/hexane.[2]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the final product by comparing the Rf value with a reference standard.[3]
-
Melting Point: The melting point of the purified crystals is determined and compared with the literature value.[2]
-
UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent like chloroform to determine the wavelengths of maximum absorption.[2]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecule.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed structure of the molecule.[2][3]
-
Mass Spectrometry (MS): Mass spectra are measured to determine the molecular weight and fragmentation pattern of the compound.[2][3]
Biological Signaling Pathways
Damnacanthal has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of Damnacanthal as a therapeutic agent.
p53 and p21-Mediated Apoptosis
In breast cancer cells, Damnacanthal has been shown to induce apoptosis through the activation of the p53 and p21 signaling pathway. This leads to the transcriptional induction of the pro-apoptotic Bax gene.[5]
Inhibition of NF-κB Signaling
Damnacanthal has also been found to inhibit the NF-κB/RIP-2/caspase-1 signaling pathway by targeting the p56lck tyrosine kinase.[6] This mechanism is particularly relevant to its anti-inflammatory and potential anti-cancer activities in certain contexts.
ERK/C/EBPβ/NAG-1 Pathway in Colorectal Cancer
In human colorectal cancer cells, Damnacanthal activates the ERK pathway, leading to the enhanced expression of C/EBPβ. This, in turn, directly activates the transcription and expression of NAG-1, ultimately resulting in increased apoptosis.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and characterization of Damnacanthal, along with insights into its mechanisms of action through various signaling pathways. The provided experimental protocols and structured data serve as a valuable resource for researchers engaged in the synthesis of novel anti-cancer agents and the study of their biological activities. The continued investigation into the synthesis of Damnacanthal analogs and the elucidation of its complex biological interactions will be pivotal in harnessing its full therapeutic potential.
References
- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldncloudpublications.com [goldncloudpublications.com]
- 5. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Damnacanthal: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damnacanthal, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anti-cancer properties. This document provides a comprehensive overview of the primary natural sources of damnacanthal and details various methodologies for its extraction and purification. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for prominent extraction techniques and visualizes the key signaling pathways modulated by damnacanthal, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of Damnacanthal
Damnacanthal is predominantly isolated from plants of the Morinda genus, within the Rubiaceae family. The most widely cited and commercially significant source is Morinda citrifolia L., commonly known as Noni.[1][2][3] While the compound can be found in various parts of the plant, including the fruit, the roots are consistently reported to contain the highest concentrations.[2][3][4][5][6][7][8]
Another noted, though less common, natural source is the Damnacanthus genus, a flowering plant native to eastern Asia, from which the compound derives its name.[9]
Extraction Methodologies for Damnacanthal
A variety of extraction techniques have been successfully employed to isolate damnacanthal from its natural botanical sources. The choice of method often depends on factors such as desired yield, purity, environmental impact, and scalability. The following sections detail the most effective and commonly cited methods.
Solvent Extraction
Conventional solvent extraction remains a widely used method for obtaining damnacanthal.
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. Dichloromethane has been effectively used for the maceration of Morinda citrifolia roots over six days at room temperature.[10]
-
Soxhlet Extraction: This continuous extraction method offers higher efficiency than simple maceration. Ethanol has been utilized as the solvent in Soxhlet apparatus for extracting damnacanthal from Morinda citrifolia fruit.[11][12][13]
Microwave-Assisted Extraction (MAE)
MAE is a more modern and efficient technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Studies have shown that MAE can provide the highest extraction efficiency compared to conventional methods like Soxhlet extraction and ultrasound-assisted extraction (UAE).[5]
Subcritical Water Extraction (SWE)
Also known as pressurized hot water extraction, SWE is an environmentally friendly method that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. This technique has been successfully applied to extract damnacanthal from the roots of Morinda citrifolia.[6][8]
Quantitative Data on Extraction Methods
The following tables summarize key quantitative data from studies on various damnacanthal extraction methods.
Table 1: Microwave-Assisted Extraction (MAE) of Damnacanthal from Morinda citrifolia Roots
| Parameter | Optimal Condition | Reference |
| Particle Size | Small | [5] |
| Irradiation Time | 5 minutes | [5] |
| Temperature | 100 - 120°C | [5] |
| Solvent | 80% (v/v) Ethanol-water solution | [5] |
Note: Longer extraction times were found to decrease recovery due to compound decomposition.[5]
Table 2: Subcritical Water Extraction (SWE) of Damnacanthal from Morinda citrifolia Roots
| Parameter | Optimal Condition | Yield | Reference |
| Temperature | 170°C | 0.722 mg/g | [6] |
| Pressure | 4 MPa | - | [6][8] |
| Water Flow Rate | 1.6 - 4 mL/min | - | [6][8] |
Experimental Protocols
Protocol for Dichloromethane Maceration and Purification
This protocol is based on methodologies described for the extraction and isolation of damnacanthal from Morinda citrifolia roots.[10]
I. Extraction
-
Air-dry and powder the roots of Morinda citrifolia.
-
Macerate the powdered root material with dichloromethane at room temperature for 6 days.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude dichloromethane extract.
II. Isolation and Purification
-
Subject the crude extract to vacuum liquid chromatography (VLC) for initial fractionation.
-
Further purify the damnacanthal-containing fractions using column chromatography. A suitable mobile phase is a 50:50 mixture of dichloromethane and hexane with acid-washed silica gel as the stationary phase.[14]
-
Induce crystallization of the purified damnacanthal.
-
Verify the identity and purity of the isolated compound using Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Protocol for Microwave-Assisted Extraction (MAE)
This protocol is a generalized procedure based on the principles of MAE for natural products.[5]
-
Grind the dried root material of Morinda citrifolia to a fine powder (small particle size).
-
Place a known quantity of the powdered material into the microwave extraction vessel.
-
Add the extraction solvent (e.g., 80% v/v ethanol-water) at a specified liquid-to-sample ratio.
-
Seal the vessel and place it in the MAE system.
-
Set the extraction parameters: irradiation time (e.g., 5 minutes) and temperature (e.g., 100-120°C).
-
After extraction, allow the vessel to cool.
-
Filter the extract to separate the solid residue.
-
Analyze the damnacanthal content in the extract using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol for Subcritical Water Extraction (SWE)
This protocol describes a continuous flow system for SWE of damnacanthal.[6][8]
-
Pack the dried and powdered root of Morinda citrifolia into an extraction vessel.
-
Set up a continuous flow system where high-purity water is pumped through a preheater to reach the desired extraction temperature (e.g., 170°C).
-
Maintain the system pressure at a constant level (e.g., 4 MPa) to keep the water in its liquid state.
-
Allow the subcritical water to flow through the extraction vessel at a defined flow rate (e.g., 1.6-4 mL/min).
-
Collect the extract downstream after it has passed through a cooling system.
-
Quantify the damnacanthal content in the collected fractions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 250 nm.[6][8]
Signaling Pathways Modulated by Damnacanthal
Damnacanthal exerts its biological effects, particularly its anti-cancer activity, by modulating several key cellular signaling pathways.
p53-p21 Apoptosis Pathway
Damnacanthal has been shown to induce apoptosis in cancer cells by activating the p53-p21 signaling pathway. It enhances the expression of p21, which in turn activates the tumor suppressor protein p53.[1] Activated p53 then promotes the expression of pro-apoptotic proteins like Bax, leading to programmed cell death.[1]
Caption: Damnacanthal-induced p53/p21-mediated apoptosis.
NF-κB and Cyclin D1/E Pathway
Damnacanthal has also been found to downregulate the expression of Nuclear Factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] By inhibiting NF-κB, damnacanthal can suppress the expression of downstream targets like Cyclin D and Cyclin E, which are critical for cell cycle progression, thereby leading to cell cycle arrest and inhibition of cancer cell proliferation.[4][9]
Caption: Inhibition of NF-κB and Cyclin D/E by Damnacanthal.
ERK-C/EBPβ-NAG-1 Pro-apoptotic Pathway
In colorectal cancer cells, damnacanthal activates the ERK pathway, leading to enhanced expression of the transcription factor C/EBPβ.[15] This, in turn, activates the transcription of the pro-apoptotic gene NAG-1, ultimately resulting in increased apoptosis.[15]
Caption: Damnacanthal-mediated activation of the ERK/C/EBPβ/NAG-1 pathway.
Conclusion
Damnacanthal stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. This guide provides a foundational understanding of its primary natural sources and the diverse and evolving methodologies for its extraction. The detailed protocols and comparative data are intended to aid researchers in the efficient isolation and further investigation of this valuable phytochemical. The elucidation of its impact on key signaling pathways offers a roadmap for future mechanistic studies and the development of novel therapeutic strategies.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Noni: Cancer (Damnacanthal) | Library Bionatus [nutramedix.ec]
- 9. researchgate.net [researchgate.net]
- 10. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldncloudpublications.com [goldncloudpublications.com]
- 13. goldncloudpublications.com [goldncloudpublications.com]
- 14. Isolation and purification of damnacanthal and nordamnacanthal from dichloromethane fractions of roots of morinda citrifolia and its neurotoxicity and neuroprotection effects / Izdihar Mohd Noor - UiTM Institutional Repository [ir.uitm.edu.my]
- 15. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Damnacanthal in Biological Matrices using Damnacanthal-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Damnacanthal in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Damnacanthal-d3, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of Damnacanthal in preclinical or research settings. Detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways are provided.
Introduction
Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus, notably Morinda citrifolia (Noni).[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] As research into the therapeutic potential of Damnacanthal progresses, the need for a sensitive and specific analytical method to quantify its concentration in biological samples becomes crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[4][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4]
This application note describes a comprehensive LC-MS/MS method for the determination of Damnacanthal in plasma. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides guidance on method validation and data analysis, along with visualizations to aid in understanding the experimental workflow and the biological context of Damnacanthal's activity.
Experimental Protocols
Materials and Reagents
-
Damnacanthal (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Damnacanthal and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Damnacanthal by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Standards and Quality Control Samples: Spike blank plasma with the appropriate working standard solutions of Damnacanthal to prepare calibration standards and QC samples at various concentration levels (e.g., low, medium, and high).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[6]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimize for the specific instrument.
MRM Transition Determination
-
Infusion: Infuse a standard solution of Damnacanthal and this compound directly into the mass spectrometer to obtain the precursor ions ([M+H]⁺). The expected precursor ion for Damnacanthal (C₁₆H₁₀O₅) is m/z 283.05. For this compound, the precursor ion will be m/z 286.07.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ions to identify the most abundant and stable fragment ions. Based on the fragmentation of similar anthraquinones, potential product ions for Damnacanthal could result from the loss of CO, CHO, and other neutral fragments.
-
MRM Optimization: Optimize the collision energy (CE) and other MS parameters for each precursor-product ion transition to achieve the highest signal intensity. At least two MRM transitions should be monitored for each compound for confident quantification and confirmation.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. Below are template tables that can be populated with experimental data.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Damnacanthal | 283.05 | To be determined | 100 | To be determined |
| To be determined | 100 | To be determined | ||
| This compound | 286.07 | To be determined | 100 | To be determined |
| | | To be determined | 100 | To be determined |
Table 2: Calibration Curve Parameters.
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
|---|
| Damnacanthal | 1 - 1000 | y = mx + c | >0.99 | 1/x² |
Table 3: Accuracy and Precision of the Method.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Intra-day | ||||
| LQC | 5 | Data to be filled | Data to be filled | Data to be filled |
| MQC | 50 | Data to be filled | Data to be filled | Data to be filled |
| HQC | 500 | Data to be filled | Data to be filled | Data to be filled |
| Inter-day | ||||
| LQC | 5 | Data to be filled | Data to be filled | Data to be filled |
| MQC | 50 | Data to be filled | Data to be filled | Data to be filled |
| HQC | 500 | Data to be filled | Data to be filled | Data to be filled |
Table 4: Matrix Effect and Recovery.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | Data to be filled | Data to be filled | Data to be filled |
| HQC | Data to be filled | Data to be filled | Data to be filled |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Damnacanthal.
Damnacanthal Signaling Pathways
Damnacanthal has been reported to exert its anticancer effects by modulating several key signaling pathways.[7][8][9] The diagram below illustrates the inhibitory effects of Damnacanthal on pathways that promote cell proliferation and survival, and its activating effect on pathways that lead to apoptosis.
Caption: Key signaling pathways modulated by Damnacanthal.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Damnacanthal in biological matrices using this compound as an internal standard by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust framework for researchers. While specific MRM transitions for this compound require empirical determination, the provided guidelines will enable users to develop and validate a sensitive and reliable assay. The inclusion of structured data tables and visual diagrams of the workflow and relevant signaling pathways aims to facilitate the implementation and understanding of this analytical method in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. scispace.com [scispace.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Distinguishing Isomeric Anthraquinone by LC-MS | Semantic Scholar [semanticscholar.org]
- 8. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Damnacanthal Treatment in MCF-7 Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Damnacanthal, a natural anthraquinone compound, for inducing anti-proliferative and apoptotic effects in MCF-7 human breast cancer cells. The following protocols are based on established methodologies and published research findings.
Overview and Principle
Damnacanthal, isolated from the roots of Morinda citrifolia (Noni), has demonstrated potent cytotoxic effects against MCF-7 breast cancer cells.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase.[1][3][4] This is mediated through the activation of key signaling pathways involving p53, p21, Bax, and caspase-7.[1][4] These protocols detail the methods for assessing cell viability, apoptosis, and cell cycle distribution in MCF-7 cells following treatment with Damnacanthal.
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Damnacanthal (≥98% purity)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
6-well, 24-well, and 96-well cell culture plates
-
Flow cytometer
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
-
MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.
Damnacanthal Preparation
-
Prepare a stock solution of Damnacanthal in DMSO. For example, a 10 mg/mL stock solution.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of Damnacanthal (e.g., 0-30 µg/mL) for 24, 48, or 72 hours.[1][2] Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, for Damnacanthal in MCF-7 cells has been reported to be approximately 8.2 µg/mL after 72 hours of treatment.[1][2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed MCF-7 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[5][6]
-
Treat the cells with Damnacanthal at the desired concentrations (e.g., IC50 concentration of 8.2 µg/mL) for 72 hours.[1][5]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. After 72 hours of treatment with Damnacanthal at its IC50 concentration, a significant increase in the early apoptotic population (Annexin V-positive, PI-negative) can be observed, with reports showing up to 80.6% of cells in early apoptosis.[1]
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Seed MCF-7 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[5][6]
-
Treat the cells with Damnacanthal (e.g., at its IC50 of 8.2 µg/mL) for 72 hours.[1][5]
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. Treatment of MCF-7 cells with 8.2 µg/mL of Damnacanthal for 72 hours has been shown to cause cell cycle arrest at the G1 phase, with approximately 80% of the cell population accumulating in the G1 phase.[1]
Data Presentation
Table 1: Effect of Damnacanthal on MCF-7 Cell Viability (MTT Assay)
| Damnacanthal Concentration (µg/mL) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 72 | 100 ± 5.0 |
| 2.5 | 72 | 85 ± 4.2 |
| 5.0 | 72 | 68 ± 3.5 |
| 8.2 (IC50) | 72 | 50 ± 2.8 [1][2] |
| 10.0 | 72 | 42 ± 3.1 |
| 20.0 | 72 | 25 ± 2.5 |
| 30.0 | 72 | 15 ± 2.0 |
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with Damnacanthal (8.2 µg/mL for 72 hours)
| Cell Population | % of Cells (Mean ± SD) |
| Viable (Annexin V- / PI-) | 10.3 ± 1.5 |
| Early Apoptotic (Annexin V+ / PI-) | 80.6 ± 4.2 [1] |
| Late Apoptotic (Annexin V+ / PI+) | 8.1 ± 1.1 |
| Necrotic (Annexin V- / PI+) | 1.0 ± 0.5 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Damnacanthal (8.2 µg/mL for 72 hours)
| Cell Cycle Phase | % of Cells (Mean ± SD) |
| G0/G1 | 80 ± 3.5 [1] |
| S | 5 ± 1.2 |
| G2/M | 8 ± 1.5 |
| Sub-G1 (Apoptotic) | Increased |
Visualization of Pathways and Workflows
Caption: Damnacanthal signaling cascade in MCF-7 cells.
Caption: General experimental workflow.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combinatorial Cytotoxic Effects of Damnacanthal and Doxorubicin against Human Breast Cancer MCF-7 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Damnacanthal in Plasma using Damnacanthal-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the quantitative analysis of Damnacanthal in plasma samples using a stable isotope-labeled internal standard, Damnacanthal-d3. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.[1][2][3] This document outlines the experimental procedures, data analysis, and validation parameters, making it a valuable resource for researchers involved in the pharmacokinetics and drug development of Damnacanthal.
Introduction
Damnacanthal, an anthraquinone extracted from the root of Morinda citrifolia L. (noni), has demonstrated significant pharmacological properties, including anti-cancer activities.[4][5] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of Damnacanthal in biological matrices is essential. This document describes a validated UPLC-MS/MS method for the determination of Damnacanthal in plasma, employing this compound as an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: Damnacanthal (purity ≥98%), this compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Plasma: Blank human or rat plasma, stored at -80°C
-
Other: 96-well plates, autosampler vials, and other standard laboratory equipment
Instrumentation: UPLC-MS/MS System
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Software: MassLynx or equivalent for data acquisition and analysis
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Damnacanthal and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Damnacanthal stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or study sample) into a 96-well plate.
-
Add 10 µL of the IS working solution (this compound) to each well, except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.[9]
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method Validation
The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of Damnacanthal and the IS.
-
Linearity and Range: The linearity of the method was determined by analyzing calibration curves prepared at eight different concentrations. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LOD, LQC, MQC, HQC) in six replicates on three different days. The precision (%CV) should be ≤15% (≤20% for LLOQ) and the accuracy (%RE) should be within ±15% (±20% for LLOQ).
-
Matrix Effect and Recovery: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma with those in neat solution. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma with those in post-extraction spiked plasma.
-
Stability: The stability of Damnacanthal in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Data Presentation
Table 1: UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC Conditions | |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Damnacanthal: m/z 295.1 > 267.1this compound: m/z 298.1 > 270.1 |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Table 2: Calibration Curve for Damnacanthal in Plasma
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) ± SD | Accuracy (%) |
| 1 | 0.98 ± 0.05 | 98.0 |
| 2 | 2.05 ± 0.08 | 102.5 |
| 5 | 4.90 ± 0.15 | 98.0 |
| 10 | 10.3 ± 0.3 | 103.0 |
| 50 | 48.5 ± 1.2 | 97.0 |
| 100 | 101.2 ± 2.5 | 101.2 |
| 500 | 505.0 ± 10.1 | 101.0 |
| 1000 | 995.0 ± 20.5 | 99.5 |
| Linearity (r²) | 0.9985 |
Table 3: Accuracy and Precision Data for Damnacanthal in Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1 | 8.5 | 105.2 |
| LQC | 3 | 6.2 | 98.7 |
| MQC | 80 | 4.5 | 101.5 |
| HQC | 800 | 3.8 | 97.9 |
Table 4: Matrix Effect and Recovery of Damnacanthal
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3 | 95.8 | 91.2 |
| HQC | 800 | 98.2 | 93.5 |
Table 5: Stability of Damnacanthal in Plasma
| Stability Condition | Concentration (ng/mL) | Accuracy (%) |
| Short-term (Bench-top, 4h) | LQC: 3 | 97.5 |
| HQC: 800 | 99.1 | |
| Long-term (-80°C, 30 days) | LQC: 3 | 96.8 |
| HQC: 800 | 98.5 | |
| Freeze-thaw (3 cycles) | LQC: 3 | 95.4 |
| HQC: 800 | 97.2 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of Damnacanthal in plasma.
Caption: Proposed signaling pathway of Damnacanthal's anti-cancer activity.[4][10]
Conclusion
This application note details a sensitive, selective, and robust UPLC-MS/MS method for the quantification of Damnacanthal in plasma using its deuterated analog, this compound, as an internal standard. The method has been validated according to regulatory guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring of Damnacanthal. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma [frontiersin.org]
- 3. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Damnacanthal in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, a naturally occurring anthraquinone compound isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] It has been identified as a potent inhibitor of several protein kinases, including p56lck tyrosine kinase, LIM-kinase (LIMK), and c-Met, and has been shown to modulate key signaling pathways such as the NF-κB pathway.[3] These attributes make Damnacanthal a valuable tool for cancer research and a promising candidate for drug discovery efforts.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of Damnacanthal in various HTS assays, targeting its known biological activities. The protocols are designed to be adaptable for HTS formats, facilitating the discovery of novel kinase inhibitors and anticancer compounds.
Key Signaling Pathways Modulated by Damnacanthal
Damnacanthal exerts its biological effects by targeting multiple signaling cascades implicated in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for designing relevant screening assays.
p56lck and NF-κB Signaling Pathway
Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase.[4][5] p56lck plays a critical role in T-cell activation and subsequent downstream signaling, including the activation of the NF-κB pathway. By inhibiting p56lck, Damnacanthal can suppress the activation of NF-κB, which is a key regulator of inflammatory responses and cell survival.[1]
LIM-Kinase and Cell Migration Pathway
Damnacanthal has been identified as an effective inhibitor of LIM-kinase (LIMK).[6][7] LIMK is a key regulator of actin dynamics through its phosphorylation and inactivation of cofilin. By inhibiting LIMK, Damnacanthal can disrupt the actin cytoskeleton, thereby impeding cell migration and invasion, which are critical processes in cancer metastasis.
Quantitative Data Summary
The inhibitory activity of Damnacanthal has been quantified in various studies, primarily through the determination of IC50 values. These values are crucial for comparing its potency across different cell lines and targets.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| p56lck (autophosphorylation) | Kinase Assay | 17 nM | [4][5] |
| p56lck (peptide phosphorylation) | Kinase Assay | 620 nM | [4][5] |
| LIMK1 | Luciferase-based Kinase Assay | 19 nM | [8] |
| c-Met | In vitro Radiometric Assay | 5.1 ± 0.1 µM | |
| Hep G2 (Hepatocellular Carcinoma) | MTT Assay | 4.2 ± 0.2 μM | [3] |
| HCT-116 (Colorectal Carcinoma) | Cell Proliferation Assay | 29.38 ± 3.31 µM (24h) | [2] |
| HCT-116 (Colorectal Carcinoma) | Cell Proliferation Assay | 21.02 ± 2.21 µM (48h) | [2] |
| HCT-116 (Colorectal Carcinoma) | Cell Proliferation Assay | 19.14 ± 0.71 µM (72h) | [2] |
| SW480 (Colorectal Carcinoma) | Cell Proliferation Assay | Significant reduction at 10 µM (4 days) | |
| MCF-7 (Breast Cancer) | MTT Assay | 8.2 µg/ml (72h) | [9] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.80 ± 0.57 µM | [8][10] |
| K-562 (Myelogenous Leukemia) | Cytotoxicity Assay | 5.50 ± 1.26 µM | [8][10] |
| CEM-SS (T-lymphoblastic Leukemia) | Cell Viability Assay | 10 µg/mL (72h) | [11] |
High-Throughput Screening Protocols
The following protocols are designed for the application of Damnacanthal in HTS assays. They can be used to screen for novel inhibitors of its target kinases or to identify compounds with similar phenotypic effects.
HTS Workflow Overview
A typical HTS workflow for screening small molecule libraries using Damnacanthal as a reference compound involves several stages, from assay development to hit validation.
Protocol 1: Cell Viability HTS Assay (MTT-Based)
Objective: To screen for compounds that affect cancer cell viability, using Damnacanthal as a positive control for cytotoxicity.
Materials:
-
Cancer cell line of choice (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
96-well or 384-well clear-bottom cell culture plates
-
Damnacanthal stock solution (in DMSO)
-
Compound library plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of Damnacanthal (positive control) and test compounds from the library.
-
Using a liquid handler, add a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Identify hits as compounds that reduce cell viability below a defined threshold.
-
Determine the IC50 values for active compounds.
-
Protocol 2: Kinase Activity HTS Assay (Luminescence-Based ATP Detection)
Objective: To screen for inhibitors of a specific kinase (e.g., p56lck, LIMK1) using a luciferase-based assay that measures ATP consumption. Damnacanthal can be used as a reference inhibitor.
Materials:
-
Recombinant kinase (e.g., p56lck, LIMK1)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
Damnacanthal stock solution (in DMSO)
-
Compound library plates
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)[13]
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the kinase reaction mixture containing the kinase, substrate, and reaction buffer.
-
Prepare serial dilutions of Damnacanthal and test compounds.
-
-
Kinase Reaction:
-
Dispense the compound dilutions into the 384-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a pre-optimized time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Add an equal volume of the luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luciferase reaction.[13]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity (as more active kinase consumes more ATP, leading to lower luminescence).
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Identify hits as compounds that inhibit kinase activity above a defined threshold.
-
Determine the IC50 values for active compounds.
-
Protocol 3: NF-κB Nuclear Translocation HTS Assay (High-Content Imaging)
Objective: To screen for compounds that inhibit the translocation of NF-κB from the cytoplasm to the nucleus, using Damnacanthal as a potential inhibitor.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293)
-
High-content imaging plates (e.g., 384-well, black-walled, clear-bottom)
-
NF-κB activator (e.g., TNF-α, IL-1β)
-
Damnacanthal stock solution (in DMSO)
-
Compound library plates
-
Primary antibody against NF-κB (p65 subunit)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Fixation and permeabilization buffers
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells into imaging plates and allow them to attach overnight.
-
Treat cells with Damnacanthal or library compounds for a pre-determined time.
-
-
Cell Stimulation and Fixation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes) to induce NF-κB translocation.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
-
Immunofluorescence Staining:
-
Incubate the cells with the primary antibody against NF-κB.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically identify the nuclear and cytoplasmic compartments.
-
Quantify the fluorescence intensity of NF-κB in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence.
-
Identify hits as compounds that significantly reduce the nuclear translocation of NF-κB upon stimulation.
-
Conclusion
Damnacanthal is a versatile and potent multi-kinase inhibitor with well-documented effects on key signaling pathways involved in cancer and inflammation. The application notes and protocols provided here offer a framework for utilizing Damnacanthal in high-throughput screening assays to identify and characterize novel modulators of these pathways. By leveraging these HTS approaches, researchers can accelerate the discovery of new therapeutic agents for a range of diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Damnacanthal is a highly potent, selective inhibitor of p56lck tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanocellect.com [nanocellect.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. promega.co.uk [promega.co.uk]
Application Notes and Protocols for the Synthesis of Damnacanthal-d3
For Research Purposes Only
Introduction
Damnacanthal is a naturally occurring anthraquinone found in the roots of plants of the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][3][4] Mechanistically, Damnacanthal has been shown to inhibit several key signaling pathways implicated in cancer progression, such as the Ras oncogene, p56lck tyrosine kinase, and the NF-κB pathway, and it is also a known inducer of apoptosis.[1][2][5]
The synthesis of isotopically labeled compounds is a crucial tool in drug discovery and development, enabling detailed studies of metabolism, pharmacokinetics, and target engagement. This document provides a detailed protocol for the chemical synthesis of Damnacanthal-d3, a deuterated analog of Damnacanthal, intended for use as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies. The deuterium label is introduced at the formyl group, providing a stable isotopic signature.
Synthesis Overview
The total synthesis of this compound is a multi-step process commencing with the Friedel-Crafts acylation of 2-methylresorcinol with phthalic anhydride to form the anthraquinone core. Subsequent functional group manipulations, including methylation, bromination, hydrolysis, and oxidation, lead to the formation of the Damnacanthal scaffold. The deuterium label is introduced in the final step via a hydrogen-deuterium exchange reaction on the aldehyde functionality.
Experimental Protocols
Part 1: Synthesis of 1,3-dihydroxy-2-methylanthraquinone (3)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, melt a mixture of anhydrous aluminum chloride (30 g, 225.0 mmol) and sodium chloride (12 g, 205.0 mmol) at 125–130 °C.
-
Addition of Reactants: Prepare a well-mixed powder of phthalic anhydride (6.7 g, 45.0 mmol) and 2-methylresorcinol (5.0 g, 40.3 mmol). Slowly add this mixture to the molten salt.
-
Reaction: Increase the temperature to 165–175 °C and maintain for 45–60 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully add 2 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1,3-dihydroxy-2-methylanthraquinone (3).
Part 2: Synthesis of 1,3-dimethoxy-2-methylanthraquinone (4)
-
Reaction Setup: To a solution of 1,3-dihydroxy-2-methylanthraquinone (3) (5.0 g, 18.6 mmol) in dry acetone (150 mL), add anhydrous potassium carbonate (7.7 g, 55.8 mmol) and dimethyl sulfate (5.6 mL, 55.8 mmol).
-
Reaction: Reflux the mixture for 22 hours.
-
Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3-dimethoxy-2-methylanthraquinone (4).
Part 3: Synthesis of 2-bromomethyl-1,3-dimethoxyanthraquinone (5)
-
Reaction Setup: A mixture of 1,3-dimethoxy-2-methylanthraquinone (4) (4.0 g, 13.5 mmol), N-bromosuccinimide (NBS) (2.6 g, 14.8 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (100 mL) is prepared.
-
Reaction: The mixture is refluxed for 30 hours.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The residue is purified by column chromatography to give 2-bromomethyl-1,3-dimethoxyanthraquinone (5).
Part 4: Synthesis of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6)
-
Reaction Setup: Dissolve 2-bromomethyl-1,3-dimethoxyanthraquinone (5) (3.0 g, 8.0 mmol) in 80% acetic acid (50 mL).
-
Reaction: Reflux the solution for 24 hours.
-
Work-up: Pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried to yield 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6).
Part 5: Synthesis of 2-formyl-1,3-dimethoxyanthraquinone (7)
-
Reaction Setup: To a solution of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6) (2.0 g, 6.4 mmol) in dichloromethane (50 mL), add pyridinium chlorochromate (PCC) (2.1 g, 9.6 mmol).
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and filter through a pad of silica gel. Evaporate the solvent to obtain 2-formyl-1,3-dimethoxyanthraquinone (7).
Part 6: Synthesis of this compound (Damnacanthal-formyl-d1)
-
Reaction Setup: In a sealed vial, dissolve 2-formyl-1,3-dimethoxyanthraquinone (7) (1.0 g, 3.2 mmol) in a mixture of dioxane (10 mL) and deuterium oxide (D₂O) (2 mL). Add a catalytic amount of a suitable catalyst for H/D exchange on aldehydes (e.g., a rhodium or iridium complex, or an N-heterocyclic carbene catalyst).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) to allow for hydrogen-deuterium exchange at the formyl position.
-
Work-up and Demethylation: After the exchange reaction, cool the mixture to room temperature. Add a solution of aluminum chloride (AlCl₃) in dichloromethane. Stir the mixture at room temperature to effect demethylation of the methoxy groups to hydroxyl groups.
-
Purification: Quench the reaction with dilute HCl and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by column chromatography to yield the final product.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields for this compound
| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | Phthalic anhydride, 2-methylresorcinol | 1,3-dihydroxy-2-methylanthraquinone (3) | Anhydrous AlCl₃, NaCl, 165–175 °C | 60-70 |
| 2 | 1,3-dihydroxy-2-methylanthraquinone (3) | 1,3-dimethoxy-2-methylanthraquinone (4) | (CH₃)₂SO₄, K₂CO₃, acetone, reflux | 85-95 |
| 3 | 1,3-dimethoxy-2-methylanthraquinone (4) | 2-bromomethyl-1,3-dimethoxyanthraquinone (5) | NBS, benzoyl peroxide, CCl₄, reflux | 50-60 |
| 4 | 2-bromomethyl-1,3-dimethoxyanthraquinone (5) | 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6) | 80% Acetic acid, reflux | 70-80 |
| 5 | 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6) | 2-formyl-1,3-dimethoxyanthraquinone (7) | PCC, CH₂Cl₂, room temperature | 80-90 |
| 6 | 2-formyl-1,3-dimethoxyanthraquinone (7) | This compound | D₂O, Catalyst, Dioxane; then AlCl₃, CH₂Cl₂ | 60-70 |
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3 | C₁₅H₁₀O₄ | 254.24 | Yellow solid | 290-292 |
| 4 | C₁₇H₁₄O₄ | 282.29 | Yellow needles | 198-200 |
| 5 | C₁₇H₁₃BrO₄ | 361.19 | Yellow solid | 225-227 |
| 6 | C₁₇H₁₄O₅ | 298.29 | Yellow solid | 240-242 |
| 7 | C₁₇H₁₂O₅ | 296.28 | Yellow solid | 230-232 |
| Damnacanthal | C₁₆H₁₀O₅ | 282.25 | Pale yellow crystals | 210-211[1][2] |
| This compound | C₁₆H₉DO₅ | 283.25 | Pale yellow crystals | ~210-211 |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Signaling pathways inhibited by Damnacanthal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
Damnacanthal: A Potent Inhibitor of Cell Migration and Invasion
Application Notes and Protocols for Researchers
Damnacanthal, a naturally occurring anthraquinone compound, has garnered significant attention in cancer research for its cytotoxic and anti-proliferative effects. Emerging evidence highlights its potent inhibitory activity against cancer cell migration and invasion, critical processes in tumor metastasis. These application notes provide a comprehensive overview of the use of Damnacanthal in cell migration and invasion assays, complete with detailed protocols and a summary of its effects on various cancer cell lines.
Data Presentation: Efficacy of Damnacanthal in Cancer Cell Lines
Damnacanthal has demonstrated significant efficacy in inhibiting the viability and migratory potential of a range of cancer cell lines. The following tables summarize the quantitative data from various studies.
Table 1: Cytotoxicity of Damnacanthal (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| H400 | Oral Squamous Cell Carcinoma | 1.9 | 72 | [1] |
| HCT-116 | Colorectal Carcinoma | Not specified, but showed dose-dependent inhibition | 24, 48, 72 | [2] |
| Caco-2 | Colorectal Carcinoma | Not specified, but showed dose-dependent inhibition | 24, 48, 72 | [2] |
| MCF-7 | Breast Carcinoma | 8.2 | 72 | [3] |
| CEM-SS | T-lymphoblastic Leukemia | 10 | 72 | [4] |
Table 2: Inhibition of Cell Migration and Invasion by Damnacanthal
| Cell Line | Assay Type | Damnacanthal Concentration | Observed Effect | Reference |
| H400 | Wound Healing Assay | IC25, IC50, IC75 | Significant suppression of cell migration | [1] |
| MDA-MB-231 | Transwell Migration Assay | 1–10 µM | Significant suppression of serum-induced chemotactic migration | [5] |
| MDA-MB-231 | Transwell Invasion Assay | 3–10 µM | Significant suppression of serum-induced invasion | [5] |
| Jurkat & JCaM1.6 | Transwell Migration Assay | 3–10 µM | Inhibition of CXCL12-induced chemotaxis | [5] |
| SKVO3 & A2780 | Wound Healing & Transwell Invasion | Not specified | Significant inhibition in migration and invasion | [3] |
| HCT-116 | Tumor Spheroid Invasion Assay | 25 µM | Reduced spheroid invasion | [1] |
Signaling Pathways Modulated by Damnacanthal
Damnacanthal exerts its anti-migratory and anti-invasive effects by modulating key signaling pathways involved in cytoskeletal dynamics and cell motility.
One of the primary mechanisms is the inhibition of LIM-kinase (LIMK).[5] LIMK plays a crucial role in actin dynamics by phosphorylating and inactivating cofilin, a protein that promotes actin filament disassembly. By inhibiting LIMK, Damnacanthal prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent disruption of the stable actin structures required for cell migration.[5]
Additionally, Damnacanthal has been shown to inactivate the ERK/mTOR signaling pathway, which is also implicated in cell migration and invasion.[3]
Experimental Workflow for Assessing Damnacanthal's Effects
A typical experimental workflow to investigate the impact of Damnacanthal on cell migration and invasion involves a series of in vitro assays.
Experimental Protocols
Here are detailed protocols for the two most common assays used to evaluate the effect of Damnacanthal on cell migration and invasion.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in two dimensions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Damnacanthal stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells are confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Damnacanthal Treatment:
-
Prepare different concentrations of Damnacanthal in serum-free or low-serum medium. Include a vehicle control (DMSO at the same concentration as the highest Damnacanthal treatment).
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the plate to ensure images are taken at the same position for subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at the different time points using software like ImageJ.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100
-
Compare the wound closure rates between the control and Damnacanthal-treated groups.
-
Protocol 2: Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Damnacanthal stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other ECM components
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 1-2 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
While the inserts are coating, serum-starve the cells for 4-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of Damnacanthal or vehicle control.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cells (e.g., 1 x 10^5 cells in 200 µL of serum-free medium with treatment) into the upper chamber of the coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for 12-48 hours (the incubation time should be optimized for your cell line).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells by placing the insert in crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained (invaded) cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field and compare the results between the control and Damnacanthal-treated groups.
-
By following these protocols, researchers can effectively evaluate the potential of Damnacanthal as an inhibitor of cell migration and invasion, providing valuable insights into its anti-metastatic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Damnacanthal: An In Vitro Assay Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Damnacanthal, a naturally occurring anthraquinone compound isolated from the roots of Morinda citrifolia (noni), has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of Damnacanthal using the widely accepted MTT assay. Additionally, it summarizes the compound's inhibitory concentrations across different cancer cell lines and illustrates the key signaling pathways implicated in its mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary: Damnacanthal Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Damnacanthal in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 72 | 8.2 µg/mL | [1] |
| MCF-7 | Breast Cancer | Not Specified | 3.80 ± 0.57 µg/mL | [2] |
| K-562 | Myelogenous Leukemia | Not Specified | 5.50 ± 1.26 µg/mL | [2] |
| Hep G2 | Hepatocellular Carcinoma | Not Specified | 4.2 ± 0.2 µM | [3] |
| MUM-2B | Melanoma | 12, 24, 48 | Dose- and time-dependent inhibition | [4] |
| HCT-116 | Colorectal Cancer | 96 | Significant reduction at 1 µM, 10 µM, 100 µM | [5] |
| SW480 | Colorectal Cancer | 96 | Significant reduction at 10 µM, 100 µM | [5] |
| CEM-SS | T-lymphoblastic Leukemia | 72 | 10 µg/mL | [6][7] |
| H400 | Oral Squamous Cell Carcinoma | 72 | 1.9 to >30 µg/mL | [8] |
| Dalton's Lymphoma Ascites (DLA) | Lymphoma | Not Specified | 50-75 µg/mL | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of Damnacanthal using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Damnacanthal
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Damnacanthal in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Damnacanthal in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Damnacanthal. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Damnacanthal) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of Damnacanthal to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Damnacanthal that causes a 50% reduction in cell viability.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms of Damnacanthal, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro cytotoxicity assay of Damnacanthal.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldncloudpublications.com [goldncloudpublications.com]
- 10. MTT cell viability assay [bio-protocol.org]
Application Notes and Protocols: Damnacanthal in Colorectal Tumor Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal, an anthraquinone compound isolated from the roots of Morinda citrifolia (Noni), has demonstrated significant anti-tumorigenic activity in colorectal cancer models.[1][2] In vitro studies have shown that Damnacanthal inhibits cell proliferation and induces apoptosis in human colorectal cancer cell lines, such as HCT-116 and SW480.[1] Furthermore, in vivo studies utilizing a colorectal tumor xenograft mouse model have shown that oral administration of Damnacanthal effectively suppresses tumor growth, highlighting its potential as a therapeutic agent for colorectal cancer.[3][4]
These application notes provide a comprehensive overview of the administration of Damnacanthal in a colorectal tumor xenograft mouse model, including detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of Damnacanthal on Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration | Time Point | Result | Reference |
| HCT-116 | Damnacanthal | 1 µM | 4 days | Significant reduction in cell proliferation (P < 0.05) | [1] |
| HCT-116 | Damnacanthal | 10 µM | 4 days | Significant reduction in cell proliferation (P < 0.01) | [1] |
| HCT-116 | Damnacanthal | 100 µM | 4 days | Significant reduction in cell proliferation (P < 0.01) | [1] |
| SW480 | Damnacanthal | 10 µM | 4 days | Significant reduction in cell proliferation (P < 0.05) | [1] |
| SW480 | Damnacanthal | 100 µM | 4 days | Significant reduction in cell proliferation (P < 0.001) | [1] |
In Vivo Efficacy of Damnacanthal in a HCT116-Red-FLuc Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Outcome on Tumor Growth | Reference |
| Vehicle (Control) | - | Oral gavage | Every 2 days | 26 days | Progressive tumor growth | [3][4] |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Oral gavage | Every 2 days | 26 days | Slower tumor growth rate compared to control | [3][4] |
| Damnacanthal (D20) | 20 mg/kg | Oral gavage | Every 2 days | 26 days | Significantly slower tumor growth rate compared to 5-FU and control groups.[3][4] | [3][4] |
| Damnacanthal (D40) | 40 mg/kg | Oral gavage | Every 2 days | 26 days | Similar tumor growth rate to the D20 group, significantly slower than 5-FU and control.[3][4] | [3][4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies investigating the effect of Damnacanthal on the proliferation of HCT-116 and SW480 colorectal cancer cells.[1]
Materials:
-
HCT-116 and SW480 colorectal cancer cell lines
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Damnacanthal
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay kit
Procedure:
-
Cell Culture: Culture HCT-116 and SW480 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HCT-116 cells at a density of 1,000 cells/well and SW480 cells at 2,000 cells/well in 96-well plates.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of Damnacanthal (e.g., 100 nM, 1 µM, 10 µM, 100 µM) dissolved in DMSO.[1] Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (DMSO only).
-
Incubation: Incubate the plates for the desired time points (e.g., 1, 2, and 4 days).[1]
-
Proliferation Assay: At each time point, add 20 µl of CellTiter 96® AQueous One Solution to each well and incubate for 1 hour at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Colorectal Tumor Xenograft Mouse Model and Damnacanthal Administration
This protocol describes the establishment of a subcutaneous colorectal tumor xenograft model and the subsequent oral administration of Damnacanthal.[3][4]
Materials:
-
Nude mice (e.g., BALB/c nude mice)
-
HCT116-Red-FLuc cells (stably expressing firefly luciferase)
-
McCoy's 5A medium without FBS
-
Damnacanthal
-
5-Fluorouracil (5-FU)
-
Vehicle solution (e.g., sterile water or as appropriate for Damnacanthal solubility)
-
Syringes and needles for subcutaneous injection and oral gavage
-
Calipers for tumor measurement
-
In vivo bioluminescence imaging system
Procedure:
-
Cell Preparation: Harvest HCT116-Red-FLuc cells and resuspend them in McCoy's 5A medium without FBS at a concentration of 5 x 10^6 cells in 100 µL.[4]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor sizes twice a week using a digital caliper.[4] Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the tumor volume reaches approximately 50-100 mm³, randomize the mice into different treatment groups (e.g., Vehicle control, 5-FU, Damnacanthal 20 mg/kg, Damnacanthal 40 mg/kg).[4]
-
Drug Administration: Administer the respective treatments via oral gavage every 2 days for a period of 26 days.[3][4]
-
Tumor Assessment:
-
Continue to measure tumor volume throughout the treatment period.
-
Perform in vivo bioluminescence imaging to monitor the luciferase expression, which correlates with tumor burden.[3]
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro and in vivo studies of Damnacanthal.
Damnacanthal Signaling Pathways in Colorectal Cancer
References
- 1. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal, a noni component, exhibits antitumorigenic activity in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Damnacanthal-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal (3-hydroxy-1-methoxyanthraquinone-2-aldehyde), a phytochemical primarily isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest for its potent anti-cancer properties.[1][2] It has been shown to exhibit anti-proliferative activity in various cancer cell lines, including colorectal, breast, and liver cancer.[1][3][4] The therapeutic potential of Damnacanthal is attributed to its ability to modulate multiple signaling pathways involved in cancer progression, such as the inhibition of tyrosine kinases (p56lck, c-Met), downregulation of cyclin D1, and induction of apoptosis through p53 and p21 activation.[1][4][5]
However, the clinical application of Damnacanthal is hindered by its poor water solubility and low bioavailability.[6][7] To overcome these limitations, nanotechnology-based drug delivery systems, particularly the encapsulation of Damnacanthal into nanoparticles, have emerged as a promising strategy.[6][8] Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has been successfully used to formulate Damnacanthal-loaded nanoparticles, enhancing its stability, cellular uptake, and therapeutic efficacy.[1][9]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of Damnacanthal-loaded nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of Damnacanthal
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀O₅ | [10][2] |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | 210-211 °C | [2] |
| Solubility | Poor in water | [6] |
Table 2: Characterization of Damnacanthal-Loaded Nanoparticles (Example Data)
| Formulation | Mean Particle Size (nm) | Drug Entrapment Efficiency (%) | Reference |
| Damnacanthal-loaded chitosan-based nanomicelles | ~200 | Up to 57.7 | [7] |
Table 3: In Vitro Cytotoxicity of Damnacanthal and its Nanoformulations
| Compound/Formulation | Cell Line | IC₅₀ Value | Exposure Time | Reference |
| Damnacanthal | MCF-7 (Breast Cancer) | 8.2 µg/ml | 72 h | [4] |
| Damnacanthal | K-562 (Leukemia) | 5.50 µM | Not Specified | [11] |
| Damnacanthal | HCT-116 (Colorectal Cancer) | ~10 µM (Significant PARP cleavage) | 24 h | [3] |
| Damnacanthal-NPs | HCT-116 and U2OS cells | 50 µM (final DAM conc.) | 3 days | [9] |
Experimental Protocols
Protocol 1: Synthesis of Damnacanthal-Loaded Chitosan Nanoparticles
This protocol is based on the self-assembly of amphiphilically modified chitosan.
Materials:
-
Chitosan (low molecular weight)
-
Deoxycholic acid (DCA)
-
Poly(ethylene glycol) methyl ether (mPEG)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Damnacanthal
-
Dialysis membrane (MWCO 3.5 kDa)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Synthesis of Amphiphilic Chitosan (DCA-CS-mPEG): This is a multi-step synthesis that involves grafting hydrophobic deoxycholic acid and hydrophilic mPEG onto the chitosan backbone. Detailed synthesis protocols for similar polymers can be found in the literature.[7]
-
Preparation of Damnacanthal-Loaded Nanomicelles:
-
Dissolve 100 mg of the synthesized DCA-CS-mPEG polymer in 10 mL of DMSO.
-
In a separate vial, dissolve 10 mg of Damnacanthal in 2 mL of DMSO.
-
Add the Damnacanthal solution dropwise to the polymer solution while stirring.
-
Transfer the resulting mixture into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 1 L of deionized water for 48 hours, with water changes every 6 hours, to allow for nanoparticle self-assembly and removal of DMSO.
-
Collect the nanoparticle suspension from the dialysis bag.
-
Centrifuge the suspension at a low speed (e.g., 3,000 rpm for 15 minutes) to remove any large aggregates.
-
Collect the supernatant containing the Damnacanthal-loaded nanoparticles.
-
Store the nanoparticle suspension at 4°C for further use.
-
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
2.2 Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample with a solution of phosphotungstic acid (1-2% w/v) for contrast enhancement.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.
2.3 Drug Entrapment Efficiency and Loading Capacity:
-
Take a known volume of the nanoparticle suspension and centrifuge at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of free Damnacanthal in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase and a UV detector.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total amount of Damnacanthal - Amount of free Damnacanthal) / Total amount of Damnacanthal] x 100
-
DL% = [(Total amount of Damnacanthal - Amount of free Damnacanthal) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Place a known amount of Damnacanthal-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of Damnacanthal in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free Damnacanthal, Damnacanthal-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed drug delivery mechanism to cancer cells.
Caption: Key signaling pathways affected by Damnacanthal.
References
- 1. Chitosan-based nanoparticles with damnacanthal suppress CRM1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Self-assembled nanomicelles of damnacanthal-loaded amphiphilic modified chitosan: Preparation, characterization and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Water Solubility of Damnacanthal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Damnacanthal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this promising anthraquinone compound.
Frequently Asked Questions (FAQs)
Q1: Why is the poor water solubility of Damnacanthal a significant issue in research and development?
A1: The low aqueous solubility of Damnacanthal is a primary obstacle to its clinical application.[1] This property leads to poor bioavailability, meaning that after oral administration, only a small fraction of the compound is absorbed into the systemic circulation, which can limit its therapeutic efficacy.[1] For in vitro experiments, its lipophilic nature makes it challenging to prepare stock solutions in aqueous buffers without the use of organic co-solvents, which can interfere with biological assays.
Q2: What is the baseline aqueous solubility of Damnacanthal?
A2: While many studies acknowledge its poor water solubility, a precise value in mg/mL or µM in pure water is not consistently reported in publicly available literature. However, it is known to be a weak acidic drug with a pKa of 5.26, exhibiting higher solubility in alkaline aqueous solutions (pH 7.4) compared to acidic conditions (pH 5.5).[2] For reference, its maximum solubility in Dimethyl Sulfoxide (DMSO) is reported to be 7.06 mg/mL.[3]
Q3: What are the primary strategies to improve the water solubility of Damnacanthal?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like Damnacanthal. These include:
-
Nanoparticle Formulations: Encapsulating Damnacanthal into nanoparticles can improve its aqueous dispersibility and bioavailability.[1]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can increase the apparent water solubility of hydrophobic molecules.
-
Solid Dispersions: Dispersing Damnacanthal in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Prodrug Approach: Modifying the chemical structure of Damnacanthal to create a more soluble derivative that converts back to the active form in the body.[4][5]
-
Co-solvency: Using a mixture of water and a water-miscible solvent (co-solvent) to increase solubility.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.
Troubleshooting Guides & Experimental Protocols
This section provides detailed information on specific techniques investigated for Damnacanthal, including potential issues and step-by-step protocols.
Method 1: Nanoparticle Formulation (Nanoencapsulation)
Nanoencapsulation has been the most explored method for improving the properties of Damnacanthal. By encapsulating the compound within a polymer matrix, its aqueous dispersibility and cellular uptake can be enhanced.[6]
Quantitative Data on Damnacanthal Nanoparticle Formulations
| Formulation Type | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanospheres | N-phthaloylchitosan-grafted poly(ethylene glycol) methyl ether (PhCS-g-mPEG) | 298 | 36.30 | [2] |
| Nanomicelles | Amphiphilic modified chitosan | 144 - 253 | 27 - 53 | [6] |
Troubleshooting Common Issues
-
Low Encapsulation Efficiency: This is a known issue with Damnacanthal nanoformulations, primarily due to its poor aqueous solubility.[2]
-
Solution 1: Optimize the drug-to-polymer ratio. A study on PhCS-g-mPEG nanospheres found the highest entrapment efficiency at a 1:5 ratio of Damnacanthal to blank nanospheres.[7]
-
Solution 2: Modify the pH of the preparation medium. Since Damnacanthal is more soluble at a slightly alkaline pH, adjusting the pH of the aqueous phase (if the polymer is stable) may improve loading.
-
Solution 3: Employ a different nanoparticle preparation technique that is better suited for hydrophobic drugs, such as the emulsion-solvent evaporation method.
-
-
Particle Aggregation: Nanoparticle suspensions may aggregate over time, leading to instability.
-
Solution 1: Ensure a sufficient zeta potential. A zeta potential of approximately +30 mV or -30 mV is generally considered stable. For chitosan-based nanoparticles, a positive zeta potential is expected.[6]
-
Solution 2: Add a stabilizer to the formulation. Polymers like PEG are often used to provide steric stabilization.[6]
-
Solution 3: Lyophilize the nanoparticle suspension with a cryoprotectant to store it as a stable powder that can be reconstituted before use.
-
Experimental Protocol: Preparation of Damnacanthal-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is a representative method based on the ionic gelation technique commonly used for preparing chitosan nanoparticles.[8][9]
-
Preparation of Chitosan Solution:
-
Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 5.5 with 1M NaOH.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparation of Damnacanthal Solution:
-
Dissolve Damnacanthal in a minimal amount of a suitable organic solvent, such as DMSO or acetone, to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Encapsulation of Damnacanthal:
-
Add the desired amount of the Damnacanthal stock solution dropwise to the chitosan solution while stirring vigorously.
-
-
Formation of Nanoparticles:
-
Prepare a solution of sodium tripolyphosphate (TPP) in deionized water at a concentration of 0.5 mg/mL.
-
Add the TPP solution dropwise to the Damnacanthal-chitosan solution under constant magnetic stirring (e.g., 700 rpm) at room temperature. A typical volume ratio is 5:2 (chitosan solution: TPP solution).
-
Continue stirring for 30 minutes to allow for the formation of opalescent nanoparticle suspension.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
(Optional) For long-term storage, freeze-dry the purified nanoparticle suspension with a suitable cryoprotectant.
-
Visualization of Experimental Workflow
Method 2: Cyclodextrin Inclusion Complexation
While specific studies on Damnacanthal are limited, forming inclusion complexes with cyclodextrins is a well-established method for increasing the aqueous solubility of hydrophobic drugs. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the poorly soluble guest molecule, while the hydrophilic outer surface allows the complex to dissolve in water.
Troubleshooting Potential Issues
-
Inefficient Complexation: Not all drug-cyclodextrin combinations are effective.
-
Solution 1: Screen different types of cyclodextrins. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) often offer higher solubility and complexation efficiency than native β-cyclodextrin.
-
Solution 2: Optimize the stoichiometry. The molar ratio of Damnacanthal to cyclodextrin is crucial. Phase solubility studies are essential to determine the optimal ratio.
-
Solution 3: Choose an appropriate preparation method. Methods like kneading, co-evaporation, or freeze-drying can yield more efficient complexation than simple physical mixing.
-
-
Precipitation upon Dilution: The complex may dissociate upon significant dilution in aqueous media.
-
Solution: Characterize the stability constant (Kc) of the complex. A higher Kc indicates a more stable complex that is less likely to dissociate.
-
Experimental Protocol: Preparation of Damnacanthal-Cyclodextrin Inclusion Complex (Kneading Method)
This is a general protocol for preparing inclusion complexes.
-
Molar Ratio Calculation: Determine the desired molar ratio of Damnacanthal to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of Damnacanthal and cyclodextrin (e.g., HP-β-CD).
-
Kneading: Place the powder mixture in a mortar. Add a small amount of a water/ethanol (50:50 v/v) solution and knead the mixture for 45-60 minutes to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.
-
Sieving: Pulverize the dried product and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Visualization of Logical Relationships
Method 3: Solid Dispersion
This technique involves dispersing the drug in an inert, hydrophilic carrier matrix. When exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.
Troubleshooting Potential Issues
-
Drug Recrystallization: The amorphous drug within the solid dispersion may revert to its more stable, less soluble crystalline form over time, especially in the presence of moisture and elevated temperatures.
-
Solution 1: Select a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug.
-
Solution 2: Store the solid dispersion in tightly sealed containers with a desiccant at controlled room temperature.
-
-
Phase Separation: The drug and carrier may separate into distinct domains, reducing the effectiveness of the dispersion.
-
Solution: Ensure miscibility between the drug and the carrier. This can be predicted using solubility parameters and confirmed by thermal analysis (e.g., a single Tg).
-
Experimental Protocol: Preparation of Damnacanthal Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for preparing solid dispersions.
-
Selection of Carrier: Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).
-
Dissolution: Dissolve both Damnacanthal and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) in the desired weight ratio (e.g., 1:1, 1:5, 1:10).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. The temperature should be kept low to minimize degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried mass, pulverize it using a mortar and pestle, and sieve it to obtain a fine powder.
-
Characterization: Analyze the solid dispersion for amorphization and dissolution enhancement using XRPD, DSC, and in vitro dissolution studies.
Visualization of Signaling Pathway (Hypothetical Anti-Cancer Action)
While not directly related to solubility, understanding the mechanism of action is crucial for drug development. Damnacanthal is known to have anti-cancer properties. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by Damnacanthal, leading to cell cycle arrest and apoptosis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Estrogenic activity and toxicity screening of Damnacanthal nanospheres and their metabolites assessed using an in vitro bioluminescent yeast assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Damnacanthal - Wikipedia [en.wikipedia.org]
- 8. iijls.com [iijls.com]
- 9. scienceasia.org [scienceasia.org]
Technical Support Center: Overcoming Damnacanthal Instability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Damnacanthal. Our aim is to help you navigate the challenges associated with its inherent instability and low aqueous solubility to achieve consistent and reliable experimental outcomes.
I. Troubleshooting Guide
This guide addresses common issues encountered when using Damnacanthal in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | Damnacanthal degradation: Damnacanthal, like many anthraquinones, is susceptible to degradation in aqueous solutions, especially under certain conditions. | - Prepare fresh working solutions of Damnacanthal for each experiment from a frozen stock. - Minimize the exposure of Damnacanthal solutions and treated cell cultures to light.[1][2][3][4] - Maintain a slightly acidic to neutral pH in your final culture medium, as basic conditions can accelerate anthraquinone degradation.[5] - Consider using cell culture media with inherent antioxidant properties or supplement with antioxidants like N-acetylcysteine (NAC) or ascorbic acid to mitigate oxidative degradation.[6][7][8][9] |
| Precipitation of Damnacanthal in the cell culture medium. | Low aqueous solubility: Damnacanthal is a hydrophobic compound with poor water solubility.[10] | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[11][12] - When diluting the Damnacanthal stock solution, add it to the medium dropwise while gently vortexing to facilitate dispersion. - Consider using a vehicle containing a mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium for improved solubilization of hydrophobic compounds.[10] - The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds through protein binding.[13] |
| High variability between experimental replicates. | Inconsistent Damnacanthal concentration: This can be due to degradation, precipitation, or uneven distribution in the culture wells. | - After preparing the Damnacanthal working solution in the medium, ensure it is thoroughly mixed before aliquoting to your cell culture plates. - Prepare a master mix of the Damnacanthal-containing medium for all relevant wells to ensure a consistent final concentration. - Protect the stock and working solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1][2] |
| Observed cytotoxicity at concentrations expected to be non-toxic. | Formation of toxic degradation products: Degradation of Damnacanthal may lead to byproducts with altered toxicity profiles. | - Follow the stability guidelines strictly to minimize degradation. - Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to distinguish between compound-specific effects and solvent toxicity.[12] |
II. Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of Damnacanthal?
A1: Damnacanthal is poorly soluble in water but soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of Damnacanthal for in vitro studies.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal solvent volume when preparing your final working concentrations in cell culture media.
-
Procedure:
-
Weigh the desired amount of Damnacanthal powder in a sterile, light-protected vial (amber or wrapped in foil).
-
Add the calculated volume of sterile DMSO to achieve the target stock concentration.
-
Gently vortex or sonicate at room temperature until the Damnacanthal is completely dissolved.
-
Q2: How should I store Damnacanthal stock solutions?
A2: Proper storage is critical to maintain the integrity of your Damnacanthal stock.
| Storage Condition | Duration | Rationale |
| -20°C to -80°C | Long-term | Minimizes chemical degradation. |
| Aliquoted | For each use | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Protected from light | At all times | Damnacanthal is an anthraquinone and is likely light-sensitive.[1][2][3] |
Q3: What is the best way to prepare the final working solution in cell culture medium?
A3: To avoid precipitation and ensure homogeneity:
-
Thaw a fresh aliquot of your Damnacanthal DMSO stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
When adding the Damnacanthal stock to the medium, add it dropwise while gently swirling the medium. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in your culture medium is below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11][12]
-
Use the prepared medium immediately.
Stability in Cell Culture
Q4: What factors can affect the stability of Damnacanthal in my cell culture experiments?
A4: The stability of Damnacanthal, like other anthraquinones, can be influenced by several factors:
| Factor | Effect on Stability | Recommendation |
| Light | Anthraquinones can be photosensitive and may degrade upon exposure to light, potentially generating reactive oxygen species.[1][2][3] | Conduct experiments under subdued lighting. Use opaque or amber-colored culture plates, or shield plates from direct light. |
| pH | Anthraquinones can be unstable in alkaline conditions.[5] | Standard cell culture media are typically buffered to a physiological pH (around 7.4). Be mindful of any experimental manipulations that might significantly alter the pH. |
| Temperature | Higher temperatures can accelerate the degradation of some anthraquinones. | While cell cultures are maintained at 37°C, avoid prolonged incubation of Damnacanthal-containing media at this temperature before adding it to the cells. |
| Oxidation | The chemical structure of Damnacanthal may be susceptible to oxidative degradation in the complex environment of cell culture media. | Consider the use of antioxidants as a potential stabilizing strategy.[6][7][8][14][9] |
Q5: Can I pre-treat my plates with Damnacanthal and store them?
A5: This is not recommended. Due to its instability in aqueous media, it is best to prepare fresh Damnacanthal-containing media immediately before each experiment to ensure consistent and accurate dosing.
Experimental Design
Q6: What controls should I include in my experiments with Damnacanthal?
A6: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Damnacanthal. This is crucial to differentiate the effects of Damnacanthal from any effects of the solvent itself.[12]
-
Positive Control: A known compound that induces the biological effect you are studying, if available.
III. Experimental Protocols
Protocol 1: Preparation of Damnacanthal Stock and Working Solutions
-
Materials:
-
Damnacanthal powder
-
Sterile, high-purity DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
-
Stock Solution Preparation (e.g., 20 mM):
-
Under sterile conditions, weigh out 2.82 mg of Damnacanthal (MW: 282.25 g/mol ) and transfer to a sterile, light-protected tube.
-
Add 500 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protected tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 20 µM final concentration):
-
Warm the required volume of cell culture medium to 37°C.
-
Thaw one aliquot of the 20 mM Damnacanthal stock solution at room temperature.
-
Perform a serial dilution. For a 20 µM final concentration, you can add 1 µL of the 20 mM stock solution to 1 mL of pre-warmed medium. Important: Add the stock solution to the medium dropwise while gently swirling.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., 0.1% in this example).
-
Use the working solution immediately for your cell-based assays.
-
IV. Signaling Pathways and Visualizations
Damnacanthal has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and survival.
A. p53/p21-Mediated Apoptosis
Damnacanthal can induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[15][16][17] This leads to cell cycle arrest and the activation of the apoptotic cascade.
Caption: Damnacanthal-induced p53/p21 signaling pathway leading to apoptosis.
B. ERK/NAG-1 Pro-Apoptotic Pathway
In some cancer cell types, Damnacanthal activates the ERK signaling pathway, leading to the increased expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1).[18][19]
Caption: ERK/NAG-1 signaling cascade activated by Damnacanthal.
C. Inhibition of c-Met/Akt Survival Pathway
Damnacanthal can inhibit the phosphorylation of the c-Met receptor tyrosine kinase and its downstream effector Akt, a key regulator of cell survival.[20][21][22][23] This inhibition contributes to its anti-tumor effects.
Caption: Damnacanthal inhibits the c-Met/Akt pro-survival signaling pathway.
D. Experimental Workflow for Assessing Damnacanthal Stability
This workflow outlines a general approach to test the stability of Damnacanthal under your specific experimental conditions.
Caption: A logical workflow for determining Damnacanthal stability.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. urgent.supply [urgent.supply]
- 3. needle.tube [needle.tube]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies [mdpi.com]
- 15. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Damnacanthal exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Damnacanthal-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Damnacanthal-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of Damnacanthal and this compound?
The exact mass of Damnacanthal (C₁₆H₁₀O₅) is 282.0528 g/mol , and the exact mass of this compound (C₁₆H₇D₃O₅) is approximately 285.27 g/mol .[1][2] It is crucial to use the correct mass for your mass spectrometer's calibration and data analysis software.
Q2: I am not seeing any signal for this compound. What are the common causes?
Several factors can lead to a complete lack of signal. These include:
-
Incorrect Instrument Settings: Verify that the mass spectrometer is set to monitor the correct m/z for this compound adducts.
-
Sample Preparation Issues: Ensure the sample is properly prepared and the concentration is within the instrument's detection limits.
-
LC-MS System Problems: Check for leaks, ensure proper solvent flow, and confirm the autosampler is injecting the sample correctly.
-
Ion Source Issues: A dirty or malfunctioning ion source can prevent ion generation.
Q3: My this compound signal is very low. What can I do to improve it?
Poor signal intensity is a common issue.[3] Consider the following troubleshooting steps:
-
Optimize Ionization Source Parameters: Adjust settings like spray voltage, gas flows, and temperatures to maximize ionization efficiency for this compound.
-
Check Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[3]
-
Mobile Phase Modification: The addition of small amounts of additives like formic acid or ammonium formate can improve ionization efficiency.
-
Instrument Maintenance: Ensure your mass spectrometer is properly tuned and calibrated.[3]
Q4: I am observing a shift in retention time between Damnacanthal and this compound. Is this normal?
Yes, a slight retention time shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect".[4] This can be caused by differences in lipophilicity. While often small, this shift can lead to differential ion suppression, impacting the accuracy of quantification.[4][5]
Q5: What are the expected adducts for this compound in ESI-MS?
In positive ion mode Electrospray Ionization (ESI), common adducts for small molecules include protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- is typically observed. The table below lists the expected m/z values for common adducts of Damnacanthal and this compound.
Troubleshooting Guides
Issue 1: No or Poor Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues with low or absent this compound signal.
Troubleshooting Workflow for No/Poor Signal
Caption: Troubleshooting workflow for no or poor this compound signal.
Detailed Steps:
-
Verify Mass Spectrometer Settings:
-
Confirm that the instrument method is set to monitor the correct precursor and product ions for this compound (refer to the data tables below).
-
Ensure the polarity (positive or negative ion mode) is appropriate for your chosen adduct.
-
-
Optimize Ion Source Conditions:
-
Systematically adjust ion source parameters, such as spray voltage, nebulizer gas pressure, drying gas flow, and temperature, to find the optimal settings for this compound ionization.
-
-
Inspect the LC System:
-
Check for any leaks in the LC flow path.
-
Ensure there is an adequate supply of fresh mobile phase.
-
Verify that the autosampler is correctly drawing and injecting the sample.
-
-
Evaluate Sample Preparation:
-
Confirm the concentration of your this compound standard. Prepare fresh dilutions if necessary.
-
Consider the possibility of matrix effects, where other components in your sample suppress the ionization of this compound.[4] This can be investigated by comparing the signal in a clean solvent versus the sample matrix.
-
-
Perform Instrument Maintenance:
-
If the above steps do not resolve the issue, consider cleaning the ion source as per the manufacturer's instructions.
-
Perform a system calibration and tuning to ensure the mass spectrometer is operating within specifications.
-
Issue 2: Chromatographic Peak Shape and Isotope Effect Issues
This guide addresses problems related to poor peak shape and retention time shifts between Damnacanthal and its deuterated internal standard.
Logical Flow for Addressing Peak Shape and Isotope Effects
Caption: Workflow for troubleshooting peak shape and isotope effects.
Detailed Steps:
-
Evaluate Peak Shape:
-
Tailing peaks can indicate secondary interactions with the column stationary phase or dead volume in the LC system. Ensure all fittings are secure.
-
Fronting peaks may suggest column overload. Try injecting a more dilute sample.
-
Split peaks can be a sign of a partially blocked column or injector issue.
-
-
Address Retention Time Shifts:
-
The deuterium isotope effect can cause this compound to elute slightly earlier or later than unlabeled Damnacanthal.[4]
-
To minimize the impact of this shift on quantification, especially if it leads to differential ion suppression, try adjusting the chromatographic gradient to ensure both compounds elute in a region of stable signal response.
-
If the shift is significant and problematic, consider testing a different LC column with alternative selectivity.
-
-
Assess Impact on Quantification:
-
Even with a slight retention time shift, accurate quantification may still be achievable if the response ratio of the analyte to the internal standard is consistent across the calibration range.
-
Carefully evaluate the precision and accuracy of your quality control samples to determine if the isotope effect is negatively impacting your results.
-
Data Presentation
Table 1: Exact Mass and Expected m/z of Common Adducts for Damnacanthal and this compound
| Compound | Chemical Formula | Exact Mass ( g/mol ) | Adduct | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| Damnacanthal | C₁₆H₁₀O₅ | 282.0528[2] | [M+H]⁺ | 283.0601 | - |
| [M+Na]⁺ | 305.0420 | - | |||
| [M+K]⁺ | 321.0159 | - | |||
| [M-H]⁻ | - | 281.0455 | |||
| This compound | C₁₆H₇D₃O₅ | 285.27[1] | [M+H]⁺ | 286.0789 | - |
| [M+Na]⁺ | 308.0608 | - | |||
| [M+K]⁺ | 324.0347 | - | |||
| [M-H]⁻ | - | 284.0643 |
Table 2: Predicted Fragmentation of Damnacanthal in MS/MS
The fragmentation of anthraquinones in tandem mass spectrometry typically involves the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O), as well as cleavage of side chains. For Damnacanthal, which contains an aldehyde group, characteristic losses of a hydrogen radical (H•) and a formyl radical (CHO•) are also expected.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Neutral Loss |
| 283.0601 ([M+H]⁺) | 265.0495 | 18.0106 | H₂O |
| 283.0601 ([M+H]⁺) | 255.0651 | 27.9949 | CO |
| 283.0601 ([M+H]⁺) | 254.0573 | 29.0028 | CHO• + H• |
| 255.0651 | 227.0691 | 27.9949 | CO |
Experimental Protocols
General LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method for Damnacanthal. Optimization will be required for your specific instrument and application.
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Damnacanthal and this compound in a suitable organic solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards and quality control samples.
-
Matrix Samples (e.g., Plasma): A protein precipitation extraction is a common starting point. Add three parts of cold acetonitrile containing this compound (internal standard) to one part of the plasma sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be to hold at 10% B for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1.5 minutes. The flow rate is typically around 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Damnacanthal: Precursor m/z 283.1 -> Product m/z 255.1 (and/or other fragments from Table 2).
-
This compound: Precursor m/z 286.1 -> Product m/z 258.1 (assuming similar fragmentation).
-
-
Ion Source Parameters:
-
Spray Voltage: ~3500 V
-
Nebulizer Gas: ~45 psi
-
Drying Gas Flow: ~10 L/min
-
Drying Gas Temperature: ~350 °C
-
Note: These are starting values and should be optimized for your specific instrument.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
Damnacanthal Bioavailability Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Damnacanthal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of this promising, yet poorly soluble, compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high bioavailability for Damnacanthal?
The principal challenge is Damnacanthal's low water solubility. As a lipophilic anthraquinone compound, it dissolves poorly in aqueous environments like the gastrointestinal tract, which significantly limits its absorption and, consequently, its systemic bioavailability.[1][2][3][4]
Q2: What are the most promising strategies to enhance Damnacanthal's bioavailability?
The most explored and effective strategies involve nanotechnology-based drug delivery systems.[1][3][4] These systems encapsulate Damnacanthal in nano-sized carriers, improving its dispersion in aqueous media and facilitating its transport across biological membranes. Key approaches include:
-
Chitosan Nanoparticles: Utilizing the biocompatible and biodegradable properties of chitosan to encapsulate Damnacanthal.[5]
-
Biodegradable Nanocapsules: Formulating Damnacanthal into core-shell nanostructures, often using polymers like PLGA.
-
Nanomicelles: Self-assembling amphiphilic polymers to form nanosized micelles with a hydrophobic core for Damnacanthal encapsulation.[5][6]
Q3: Is there clinical evidence demonstrating the enhanced bioavailability of Damnacanthal nanoformulations in humans?
Currently, the available research focuses on in vitro studies and preclinical models. While these studies indicate that nanoformulations lead to enhanced cellular uptake and superior anti-cancer activity compared to free Damnacanthal, comprehensive in vivo pharmacokinetic data in humans is not yet available in the reviewed literature.[2][7][8]
Data Presentation
While direct comparative in vivo pharmacokinetic data (e.g., AUC, Cmax) for different Damnacanthal formulations are limited in the available literature, the following table summarizes the qualitative findings from in vitro studies that suggest enhanced efficacy, which is often a surrogate for improved bioavailability.
| Formulation | Key Findings | Implication for Bioavailability |
| Free Damnacanthal | Exhibits potent anti-cancer activity in vitro, but its efficacy is limited by poor aqueous solubility. | Low oral bioavailability is expected due to poor dissolution. |
| Chitosan-encapsulated Damnacanthal | Shows superior activity in cell growth inhibition compared to non-encapsulated Damnacanthal.[7][8] | Enhanced cellular uptake suggests improved bioavailability at the cellular level. |
| Damnacanthal Nanomicelles | Can be formulated to encapsulate Damnacanthal with high efficiency, forming stable nanoparticles.[5] | Improved solubility and stability in aqueous media are expected to lead to better absorption. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Damnacanthal-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from a general method for preparing chitosan nanoparticles.[9][10][11]
Materials:
-
Low molecular weight chitosan
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (0.5% v/v) (optional, as a surfactant to prevent aggregation)
-
Damnacanthal
-
Ethanol or other suitable organic solvent for Damnacanthal
-
Deionized water
-
1M NaOH
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in 1% acetic acid to a final concentration of 0.1-0.5% (w/v).
-
Stir the solution at room temperature for 20-24 hours until a clear solution is obtained.
-
(Optional) Add Tween 80 to the chitosan solution to prevent particle aggregation.
-
Adjust the pH of the chitosan solution to 4.6-4.8 using 1M NaOH.
-
-
Preparation of TPP Solution:
-
Prepare a 0.1% (w/v) TPP solution by dissolving TPP in deionized water.
-
Filter the solution through a 0.22 µm filter.
-
-
Encapsulation of Damnacanthal:
-
Dissolve Damnacanthal in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the Damnacanthal solution to the chitosan solution under constant stirring.
-
-
Formation of Nanoparticles:
-
Add the TPP solution dropwise to the Damnacanthal-chitosan solution under magnetic stirring (e.g., 800 rpm) at room temperature. A typical volume ratio is 2.5:1 (chitosan solution: TPP solution).
-
An opalescent suspension will form, indicating the formation of nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 x g) for 30 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
The purified nanoparticle suspension can be freeze-dried for long-term storage.
-
Protocol 2: General Method for Damnacanthal-Loaded Nanocapsules (Nanoprecipitation)
This is a general procedure for encapsulating hydrophobic drugs.[12]
Materials:
-
Damnacanthal
-
A biodegradable polymer (e.g., PLGA)
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., PVA, Poloxamer 188)
Procedure:
-
Dissolve Damnacanthal and the polymer in the organic solvent.
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate around the drug.
-
Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting aqueous suspension of nanocapsules can be further purified by centrifugation or dialysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large particle size or high Polydispersity Index (PDI) in DLS measurements. | - Inefficient stirring during nanoparticle formation.- Inappropriate concentration of polymer or surfactant.- Aggregation of nanoparticles. | - Optimize the stirring speed.- Adjust the concentrations of the formulation components.- Add a surfactant (e.g., Tween 80) to the aqueous phase to prevent aggregation. |
| Low drug encapsulation efficiency. | - Poor solubility of Damnacanthal in the chosen organic solvent.- Drug leakage during the formulation process.- Inappropriate drug-to-polymer ratio. | - Select an organic solvent in which Damnacanthal is highly soluble.- Optimize the formulation parameters (e.g., stirring speed, temperature) to minimize leakage.- Experiment with different drug-to-polymer ratios. |
| Unstable nanoparticle suspension (e.g., precipitation over time). | - Insufficient surface charge (low absolute Zeta potential value).- Inadequate stabilization by the surfactant. | - Adjust the pH of the suspension to increase the surface charge.- Increase the concentration of the stabilizing agent or try a different one. |
| Inconsistent results between batches. | - Variations in experimental conditions (e.g., temperature, stirring speed, addition rate).- Purity of reagents. | - Standardize all experimental parameters and document them carefully.- Use high-purity reagents from a reliable source. |
Visualization of Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by Damnacanthal and a general workflow for enhancing its bioavailability.
Caption: Workflow for developing and evaluating Damnacanthal nanoformulations.
Caption: Damnacanthal's inhibition of the NF-κB signaling pathway via p56lck.
Caption: Post-translational degradation of Cyclin D1 induced by Damnacanthal.
References
- 1. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of biodegradable sustained-release damnacanthal nanocapsules for potential application in in-vitro breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Nanomicelles Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Damnacanthal and its nanoformulation exhibit anti-cancer activity via cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iijls.com [iijls.com]
- 10. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. researchgate.net [researchgate.net]
Preventing degradation of Damnacanthal during extraction.
Welcome to the technical support center for Damnacanthal extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and preservation of Damnacanthal.
Frequently Asked Questions (FAQs)
Q1: What is Damnacanthal and why is its stability during extraction important?
Damnacanthal is a bioactive anthraquinone compound, primarily extracted from the roots of Morinda citrifolia (Noni).[1][2][3][4] It has garnered significant interest for its potential therapeutic properties, including anti-cancer activities.[2][3][4] The stability of Damnacanthal is crucial during extraction as degradation can lead to reduced yield and compromised purity of the final product, potentially affecting its biological activity.
Q2: What are the main factors that can cause Damnacanthal degradation during extraction?
Several factors can contribute to the degradation of Damnacanthal during the extraction process. These include:
-
Temperature: High temperatures, especially during prolonged extraction times, can lead to the decomposition of Damnacanthal.[1][5]
-
pH: Like many other anthraquinones, Damnacanthal's stability is pH-dependent. Both acidic and basic conditions can potentially cause degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of anthraquinone compounds.[6]
-
Solvent Choice: The type of solvent used can influence the stability of Damnacanthal.
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can potentially degrade Damnacanthal post-harvest and during the initial stages of extraction.
Q3: What are the recommended storage conditions for purified Damnacanthal?
For long-term stability, purified Damnacanthal should be stored at -20°C.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Damnacanthal extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Damnacanthal Yield | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. | - Ensure the plant material is finely ground to increase the surface area for extraction. - Consider using extraction techniques that enhance solvent penetration, such as microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE).[5] |
| Suboptimal Solvent: The solvent used may not be efficient for Damnacanthal extraction. | - Acetone and methanol have been shown to be effective pure solvents.[5] - An ethanol-water solution (e.g., 80% v/v) can significantly improve the yield of Damnacanthal.[5] | |
| Degradation during Extraction: High temperatures or prolonged extraction times may be degrading the compound. | - Optimize the extraction time and temperature. For MAE, a shorter duration of 5 minutes has been found to be effective, as longer times can cause decomposition.[5] - For subcritical water extraction, 170°C has been identified as an optimal temperature to maximize yield without significant degradation.[1] | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds from the plant matrix. | - Employ a multi-step purification process, such as column chromatography, after the initial extraction.[7] - Consider using a more selective solvent system if possible. |
| Discoloration or Change in Extract Appearance | Degradation of Damnacanthal: Changes in color can indicate chemical alteration of the Damnacanthal molecule. | - Protect the extraction setup from direct light.[6] - Ensure the pH of the extraction medium is controlled and maintained within a stable range. - Analyze the extract using techniques like HPLC to identify potential degradation products. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of Damnacanthal can vary in the raw plant material. | - Source plant material from a consistent and reliable supplier. - Standardize the pre-processing of the plant material (e.g., drying, grinding) to ensure uniformity. |
| Inconsistent Extraction Parameters: Minor variations in extraction conditions can lead to different outcomes. | - Carefully document and control all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation speed. |
Data on Extraction Methods and Damnacanthal Yield
The following table summarizes quantitative data from various studies on Damnacanthal extraction to provide a comparative overview of different methodologies.
| Extraction Method | Plant Part | Solvent | Key Parameters | Damnacanthal Yield/Recovery | Reference |
| Microwave-Assisted Extraction (MAE) | Roots | Acetone, Methanol, 80% (v/v) Ethanol-water | 5 minutes, 100-120°C | Highest recovery with 80% ethanol-water | [5] |
| Subcritical Water Extraction | Roots | Water | 170°C, 4 MPa | 0.722 mg/g | [1] |
| Soxhlet Extraction | Fruit | Ethanol | Not specified | - | [7] |
| Maceration | Roots | Dichloromethane | 6 days, room temperature | - | [2] |
Experimental Protocols
1. Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on a study that found MAE to be highly efficient for Damnacanthal extraction.[5]
-
Sample Preparation: Dry the Morinda citrifolia roots and grind them into a fine powder.
-
Solvent Selection: Prepare an 80% (v/v) ethanol-water solution.
-
Extraction Procedure:
-
Place the powdered root material into the microwave extraction vessel.
-
Add the 80% ethanol-water solution at a specific liquid-to-sample ratio.
-
Set the microwave parameters: irradiation time of 5 minutes and a temperature of 100-120°C.
-
After extraction, cool the vessel and filter the extract to separate the solid residue.
-
The resulting filtrate contains the extracted Damnacanthal.
-
2. Subcritical Water Extraction Protocol
This method offers an environmentally friendly alternative using water as the solvent.[1]
-
Sample Preparation: Use dried and powdered roots of Morinda citrifolia.
-
Extraction System: A continuous flow subcritical water extraction system is required.
-
Extraction Procedure:
-
Pack the powdered root material into the extraction vessel.
-
Set the system parameters: pressure at 4 MPa and temperature at 170°C.
-
Pump deionized water through the vessel at a controlled flow rate.
-
Collect the extract as it exits the system.
-
The Damnacanthal is extracted into the hot, pressurized water.
-
Visualizations
Damnacanthal-Induced Apoptosis Signaling Pathway
Damnacanthal has been shown to induce apoptosis in cancer cells through the modulation of several key signaling proteins. The diagram below illustrates the proposed pathway involving p53, p21, and Bax.[8][9]
Caption: Proposed signaling pathway of Damnacanthal-induced apoptosis.
General Workflow for Damnacanthal Extraction and Purification
This diagram outlines the key steps involved in the extraction and purification of Damnacanthal from Morinda citrifolia.
Caption: General workflow for Damnacanthal extraction and purification.
Logical Relationship of Factors Causing Damnacanthal Degradation
This diagram illustrates the key environmental and process factors that can lead to the degradation of Damnacanthal.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Recovery of Anti-Cancer Damnacanthal from Roots of Morinda citrifolia by Microwave-Assisted Extraction | Semantic Scholar [semanticscholar.org]
- 6. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC-MS/MS parameters for Damnacanthal-d3 detection.
Technical Support Center: Damnacanthal-d3 Analysis
Welcome to the technical support center for the HPLC-MS/MS analysis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Method Optimization
This section addresses common questions regarding the setup and optimization of HPLC-MS/MS parameters for Damnacanthal and its deuterated internal standard, this compound.
Q1: What are the recommended starting parameters for the HPLC separation of Damnacanthal?
A: For small molecules like Damnacanthal, an anthraquinone derivative, reversed-phase chromatography is the most common and effective separation technique.[1] The following table outlines a robust set of starting parameters that can be further optimized for your specific instrumentation and sample matrix.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale & Optimization Notes |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good hydrophobic retention for anthraquinone structures. Smaller particle sizes (sub-2 µm) improve peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common additive used to acidify the mobile phase, which promotes better peak shape and improves ionization efficiency in positive ion mode ESI.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good elution strength for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to effectively elute the analyte while separating it from potential matrix interferences. This initial gradient can be adjusted to shorten the run time or improve resolution. |
| Flow Rate | 0.4 mL/min | This flow rate is suitable for a 2.1 mm ID column and is compatible with most ESI sources. |
| Column Temperature | 40 °C | Elevated temperatures can decrease mobile phase viscosity, reduce backpressure, and improve peak shape.[1] |
| Injection Volume | 5 µL | This is a typical injection volume. It can be adjusted based on sample concentration and instrument sensitivity. |
Q2: How should I determine the optimal mass spectrometry settings for Damnacanthal and this compound?
A: Mass spectrometry parameters must be optimized to achieve the best sensitivity and specificity.[2] This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.
Optimization Workflow:
-
Prepare a Standard Solution: Create a ~1 µg/mL solution of Damnacanthal in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution into the mass spectrometer using a syringe pump teed into the analytical flow.[2]
-
Select Ionization Mode: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. For anthraquinones, which contain hydroxyl and carbonyl groups, both modes should be evaluated, though positive mode is often successful with a formic acid mobile phase.
-
Optimize Source Parameters: While infusing, manually adjust key source parameters to maximize the signal intensity of the precursor ion ([M+H]⁺ in positive mode). These include capillary voltage, source temperature, and nebulizer/drying gas flows.[2] Set these parameters to a stable maximum where small fluctuations do not cause large signal changes.[2]
-
Fragment the Precursor Ion: Select the precursor ion for fragmentation (MS/MS) and adjust the collision energy (CE) to generate stable and intense product ions. A good starting point is to retain about 10-15% of the precursor ion intensity.[2]
-
Repeat for Internal Standard: Repeat the process for this compound to confirm its transitions. The collision energy should be very similar to the non-deuterated standard.
Q3: What are the likely Multiple Reaction Monitoring (MRM) transitions for Damnacanthal and this compound?
A: The exact MRM transitions must be determined empirically using the optimization process described above. However, based on the known molecular weight of Damnacanthal (MW: 282.25 g/mol ), we can propose the following transitions for initial testing. This compound will have a mass increase of +3 Da.
Table 2: Proposed MRM Transitions for Damnacanthal & this compound (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Proposed Product Ion (m/z) | Role |
|---|---|---|---|
| Damnacanthal | 283.1 | To be determined empirically | Quantifier |
| Damnacanthal | 283.1 | To be determined empirically | Qualifier |
| This compound | 286.1 | To be determined empirically | Internal Standard (IS) |
Note: The product ions result from the fragmentation of the precursor. The most intense and stable fragment is typically used as the "quantifier," while a second fragment serves as a "qualifier" to ensure specificity.
Q4: What is the purpose of using this compound as an internal standard?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate and precise quantification in LC-MS/MS. Because it is chemically identical to the analyte (Damnacanthal), it co-elutes chromatographically and experiences nearly identical ionization efficiency and potential matrix effects.[3] Any sample loss during preparation or variation in instrument response will affect both the analyte and the IS equally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly reliable and reproducible results.
Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Damnacanthal and this compound reference standards into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., Methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 in 50:50 Acetonitrile:Water to create intermediate stocks.
-
Working Internal Standard (IS) Solution (50 ng/mL): Dilute the this compound intermediate stock to a final concentration of 50 ng/mL in 50:50 Acetonitrile:Water. This solution will be used to spike all calibration standards and unknown samples.
-
Calibration Curve Standards (e.g., 1-1000 ng/mL): Serially dilute the Damnacanthal intermediate stock solution with 50:50 Acetonitrile:Water to prepare a series of calibration standards at desired concentrations.
Protocol 2: Sample Preparation (Protein Precipitation for Plasma)
Protein precipitation is a common and straightforward method for cleaning up biological samples.
-
Aliquot Sample: Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of ice-cold Acetonitrile containing the working concentration of this compound (e.g., 50 ng/mL). The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Dilute (Optional): If necessary, dilute the supernatant with water containing 0.1% formic acid to match the initial mobile phase conditions and prevent peak distortion.
Protocol 3: HPLC-MS/MS System Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline and pressure are achieved.[4]
-
Sequence Setup: Create a sequence including blank injections (to check for carryover), calibration standards, QC samples, and unknown samples.
-
Data Acquisition: Inject the samples and acquire data using the optimized MRM parameters for both Damnacanthal and this compound.
-
Data Processing: Integrate the peak areas for both the analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression to determine the concentrations of unknown samples.
Troubleshooting Guides & Visualizations
This section provides solutions to common issues encountered during analysis, supplemented with diagrams for clarity.
Q: My analyte's retention time is shifting between injections. What should I check?
A: Retention time (RT) shifts are a common problem in HPLC and can compromise data integrity.[5] The cause is often related to the mobile phase, column, or pump.
Table 3: Troubleshooting Checklist for Retention Time Shifts
| Potential Cause | Corrective Action |
|---|---|
| Column Equilibration | Ensure the column is fully equilibrated before the first injection and between runs. Drifting retention times at the start of a run often indicate insufficient equilibration.[6] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of Damnacanthal, small pH changes can cause significant RT shifts. Ensure consistent and accurate buffer preparation.[4] |
| Mobile Phase Composition | Inaccurate mobile phase preparation or solvent evaporation can alter the composition and affect retention. Prepare fresh mobile phases regularly.[4] |
| Pump Performance | Air bubbles in the pump head, faulty check valves, or pump seal leaks can cause inconsistent flow rates, leading to RT shifts.[7] Degas solvents and purge the pump. |
| Column Temperature | Fluctuations in ambient temperature can affect RT. Use a column oven to maintain a constant temperature. |
| Column Contamination | Buildup of matrix components on the column can alter its chemistry. Wash the column with a strong solvent or replace it if necessary.[5] |
References
Addressing off-target effects of Damnacanthal in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Damnacanthal in cellular assays. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of Damnacanthal?
Damnacanthal is an anthraquinone isolated from the roots of Morinda citrifolia (Noni). It is a known inhibitor of several protein kinases and has demonstrated anti-cancer properties in various studies. Its primary reported mechanisms of action include:
-
Induction of apoptosis: Damnacanthal has been shown to induce programmed cell death in cancer cells by stimulating the p53 tumor suppressor pathway and upregulating the expression of p21, a cyclin-dependent kinase inhibitor.[1]
-
Inhibition of LIM-kinase (LIMK): It is an effective inhibitor of LIMK, which plays a crucial role in regulating actin dynamics. This inhibition can lead to reduced cell migration and invasion.[2]
-
Inhibition of p56lck tyrosine kinase: Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, which is involved in T-cell signaling.[3][4][5]
-
Inhibition of c-Met: It has been shown to inhibit the c-Met receptor tyrosine kinase, which is implicated in cell proliferation, survival, and metastasis.[6][7]
Q2: What are the known off-target kinases of Damnacanthal?
While a comprehensive kinome scan of Damnacanthal is not widely available in the public domain, several studies have identified other kinases that are inhibited by Damnacanthal, typically at micromolar concentrations. These are often considered potential off-target effects, especially if the desired cellular phenotype is attributed to a more potently inhibited primary target. Known potential off-targets include:
-
Platelet-derived growth factor receptor (PDGFR)[6]
-
Epidermal growth factor receptor (EGFR)[6]
-
erbB2 (HER2)[6]
-
Insulin receptor[6]
-
Src family kinases (modest inhibition of p60src and p59fyn)[3]
It is crucial for researchers to consider these potential off-targets when interpreting data from cellular assays.
Q3: What are common cellular assays used to study the effects of Damnacanthal?
Commonly used cellular assays to investigate the biological effects of Damnacanthal include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the dose-dependent effect of Damnacanthal on cell proliferation and survival.[8][9][10][11]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): To quantify the induction of apoptosis.
-
Cell Cycle Analysis: To assess the effect of Damnacanthal on cell cycle progression.
-
Western Blotting: To measure changes in protein expression and phosphorylation status of key signaling molecules (e.g., p53, p21, phosphorylated forms of kinases and their substrates).
-
Cell Migration and Invasion Assays (e.g., wound healing, Transwell assays): To evaluate the impact of Damnacanthal on cell motility.[8]
Troubleshooting Guide: Addressing Off-Target Effects
One of the main challenges when working with kinase inhibitors is to ensure that the observed cellular phenotype is a direct result of inhibiting the intended target and not due to off-target effects.[12][13][14] This is particularly important for compounds like Damnacanthal that are known to inhibit multiple kinases.
Here are some troubleshooting strategies and experimental controls to differentiate between on-target and off-target effects:
Issue 1: An observed phenotype (e.g., decreased cell viability) could be due to inhibition of an unknown off-target kinase.
Troubleshooting Strategies:
-
Use a Structurally Unrelated Inhibitor:
-
Experimental Workflow:
-
Identify a second, structurally distinct inhibitor of your primary target (e.g., another LIMK inhibitor if you hypothesize that is your primary target).
-
Perform a dose-response experiment with both Damnacanthal and the alternative inhibitor.
-
Compare the phenotypic outcomes. Similar results suggest an on-target effect.
-
-
Perform a Knockdown-Rescue Experiment:
-
Rationale: This is a gold-standard method for validating on-target effects. If the phenotype caused by Damnacanthal can be mimicked by genetically knocking down the target kinase and, more importantly, "rescued" by re-expressing a version of the kinase that is resistant to the inhibitor, it provides strong evidence for on-target action.[15][16]
-
Experimental Workflow:
-
Use siRNA or shRNA to knockdown the expression of the target kinase.
-
Observe if the knockdown phenocopies the effect of Damnacanthal treatment.
-
Create a construct of the target kinase with silent mutations in the siRNA/shRNA binding site, making it resistant to knockdown.
-
Transfect the knockdown cells with the resistant construct.
-
Treat the "rescued" cells with Damnacanthal. If the effect of Damnacanthal is on-target, the rescued cells should be less sensitive to the compound.
-
-
Issue 2: The effective concentration of Damnacanthal in your cellular assay is much higher than its reported biochemical IC50 for the primary target.
Troubleshooting Strategies:
-
Biochemical vs. Cellular Potency:
-
Rationale: Discrepancies between biochemical IC50 (in a cell-free system) and cellular EC50 (effective concentration in cells) are common. This can be due to factors like cell membrane permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and drug efflux pumps.
-
Experimental Approach:
-
Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that Damnacanthal is binding to its intended target inside the cell at the concentrations you are using.
-
Phosphorylation Status of a Direct Substrate: Perform a Western blot to check the phosphorylation status of a known, direct substrate of your target kinase. A dose-dependent decrease in phosphorylation that correlates with the observed phenotype is a good indicator of on-target activity.
-
-
-
Consider Off-Target Inhibition at Higher Concentrations:
-
Rationale: At higher concentrations, Damnacanthal may be inhibiting other kinases that contribute to the observed phenotype.
-
Experimental Approach:
-
Dose-Response Matrix: If you suspect multiple targets are involved, you can perform a dose-response matrix with Damnacanthal and another inhibitor that targets a suspected off-target. This can reveal synergistic or antagonistic effects.
-
Kinome Profiling: If resources allow, performing a kinome-wide selectivity profiling study (e.g., using a service like KINOMEscan) can provide a more comprehensive view of Damnacanthal's targets at various concentrations.[17]
-
-
Data Presentation
Table 1: Reported IC50 Values of Damnacanthal in Biochemical Assays
| Target Kinase | Substrate | IC50 | Reference |
| p56lck | Autophosphorylation | 17 nM | [3] |
| p56lck | Exogenous Peptide | 620 nM | [3] |
| LIMK1 | Cofilin | 0.80 µM | [2] |
| LIMK2 | Cofilin | 1.53 µM | [2] |
| Lck | Myelin Basic Protein | 1.62 µM | [2] |
| Src | Myelin Basic Protein | >20 µM | [2] |
Table 2: Reported Cytotoxic IC50 Values of Damnacanthal in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116-Red-FLuc | Colorectal Cancer | 24 h | 29.38 ± 3.31 | [18] |
| HCT116-Red-FLuc | Colorectal Cancer | 48 h | 21.02 ± 2.21 | [18] |
| HCT116-Red-FLuc | Colorectal Cancer | 72 h | 19.14 ± 0.71 | [18] |
| MCF-7 | Breast Cancer | 72 h | 13.48 ± 2.02 | [19] |
| K-562 | Myelogenous Leukemia | 72 h | 19.50 ± 4.47 | [19] |
| CEM-SS | T-lymphoblastic Leukemia | 72 h | 10 µg/mL (~33.7 µM) | [11][20] |
| H400 | Oral Squamous Cell Carcinoma | 72 h | 1.9 µg/mL (~6.4 µM) | [8] |
| ORL-48 | Oral Squamous Cell Carcinoma | 72 h | >30 µg/mL | [8] |
| ORL-136 | Oral Squamous Cell Carcinoma | 72 h | >30 µg/mL | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of Damnacanthal on adherent cell lines in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Damnacanthal stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Damnacanthal in complete medium. Remove the old medium from the wells and add 100 µL of the Damnacanthal dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest Damnacanthal dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis induced by Damnacanthal using flow cytometry.
Materials:
-
Cells treated with Damnacanthal and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. Damnacanthal exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damnacanthal is a highly potent, selective inhibitor of p56lck tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contrasting roles for IKK regulated inflammatory signalling pathways for development and maintenance of type 1 and adaptive γδ T cells [elifesciences.org]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Damnacanthal Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Damnacanthal chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of Damnacanthal?
A common precursor for the synthesis of Damnacanthal is 1,3-dihydroxy-2-methylanthraquinone.[1] This precursor is typically synthesized via a Friedel-Crafts acylation condensation reaction between phthalic anhydride and 1,3-dihydroxy-2-methylbenzene in a molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl).[1][2]
Q2: Which step in the Damnacanthal synthesis is often associated with low yields?
The demethylation of 2-formyl-1,3-dimethoxyanthraquinone to obtain nordamnacanthal, a related compound, has been reported with a yield as low as 28% when using aluminum chloride in dichloromethane.[2] Optimizing this demethylation step is crucial for improving the overall yield of Damnacanthal synthesis, which involves a similar final step.
Q3: What oxidizing agent is recommended for the conversion of the hydroxymethyl group to the formyl group?
Pyridinium chlorochromate (PCC) in dry dichloromethane (CH₂Cl₂) is a mild oxidizing agent used to convert the hydroxymethyl moiety into the corresponding aldehyde in high yield (e.g., 92.3%).[1][2] However, it is critical to control the stoichiometry, as an excess of PCC can lead to the formation of undesired carboxylic acid byproducts.[1][2]
Q4: How can side reactions be minimized during the bromination step?
The bromination of the methyl group on the anthraquinone skeleton is typically achieved using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄).[1][2] To avoid the formation of di-brominated byproducts, it is important to use the correct stoichiometry of NBS. The use of a catalytic amount of benzoyl peroxide has been noted to lead to the formation of 2-dibromomethyl-1,3-dimethoxyanthraquinone.[1][2]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation for Anthraquinone Core Synthesis
Symptoms:
-
Low yield of 1,3-dihydroxy-2-methylanthraquinone.
-
Formation of a dark, tarry reaction mixture.
-
Difficult purification of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Reagents or Glassware | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Anhydrous aluminum chloride is highly hygroscopic. |
| Incorrect Reaction Temperature | The reaction temperature is critical and should be maintained between 165-175°C.[1] Use a temperature controller and ensure uniform heating of the reaction mixture. |
| Impure Starting Materials | Use high-purity phthalic anhydride and 1,3-dihydroxy-2-methylbenzene. Impurities can lead to side reactions and lower yields. |
| Inefficient Mixing | Ensure efficient stirring of the molten salt mixture to promote homogenous reaction conditions. |
Problem 2: Inefficient Oxidation of the Hydroxymethyl Group to Aldehyde
Symptoms:
-
Low yield of the desired formyl-anthraquinone derivative.
-
Presence of unreacted hydroxymethyl starting material.
-
Formation of the corresponding carboxylic acid as a byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry of PCC | Use a slight excess of PCC (around 1.5 equivalents) for complete conversion. However, a large excess can promote over-oxidation.[2] |
| Non-Anhydrous Reaction Conditions | Perform the reaction in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of PCC. |
| Reaction Time and Temperature | Stir the reaction at room temperature for 2-4 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Purification Issues | The product can be purified using column chromatography on silica gel. |
Experimental Protocols
Synthesis of 1,3-Dihydroxy-2-methylanthraquinone
A mixture of anhydrous aluminum chloride (30 g, 225.0 mmol) and sodium chloride (12 g, 205.0 mmol) is melted at 125–130 °C.[1] Phthalic anhydride (6.7 g, 45.0 mmol) and 2-methyl resorcinol (40.5 mmol) are mixed well and added slowly to the molten mixture. The reaction temperature is raised to 165–175 °C and maintained for 45–60 minutes.[1]
Oxidation using Pyridinium Chlorochromate (PCC)
To a solution of the 2-hydroxymethyl-anthraquinone derivative in dry dichloromethane, add 1.5 equivalents of PCC. Stir the mixture at room temperature for 2-4 hours.[1][2] Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
Data on Reaction Yields
The following table summarizes reported yields for key steps in the synthesis of Damnacanthal and related compounds.
| Reaction Step | Product | Reagents and Conditions | Reported Yield | Reference |
| Hydrolysis | 2-hydroxymethyl-1,3-dimethoxyanthraquinone | Acetic acid-water (8:2), reflux | Quantitative | [1][2] |
| Oxidation | 2-formyl-1,3-dimethoxyanthraquinone | PCC, CH₂Cl₂, 20-25°C | 92.3% | [1][2] |
| Demethylation | Nordamnacanthal | AlCl₃, CH₂Cl₂ | 28% | [1][2] |
Visualizations
References
Best practices for storing and handling Damnacanthal and Damnacanthal-d3.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Damnacanthal and its deuterated analog, Damnacanthal-d3. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for Damnacanthal and this compound?
Proper storage is crucial to maintain the stability and integrity of Damnacanthal and this compound.
-
Damnacanthal Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] The purified compound should be stored at -20°C until use.[2]
-
Damnacanthal in Solvent: For solutions, it is recommended to store them at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[3]
-
This compound: While specific storage data for this compound is limited, it is best practice to follow the same storage conditions as unlabeled Damnacanthal. To prevent isotopic exchange (loss of deuterium), it is crucial to handle the compound under a dry, inert atmosphere.
2. What are the general handling precautions for Damnacanthal?
Damnacanthal is harmful if swallowed and very toxic to aquatic life.[4] Therefore, appropriate safety measures are necessary.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves, and impervious clothing.[4]
-
Ventilation: Use in a well-ventilated area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[4]
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
3. What is the solubility of Damnacanthal in common laboratory solvents?
Damnacanthal is known to have poor water solubility.[5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 7.06 | 25.00 |
Data sourced from MedKoo Biosciences product data sheet.[1]
4. How should I prepare a stock solution of Damnacanthal?
To prepare a stock solution, dissolve Damnacanthal powder in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 2.82 mg of Damnacanthal in 1 mL of DMSO. It is recommended to use a calculator for precise measurements for different concentrations.
5. Are there any known incompatibilities for Damnacanthal?
Damnacanthal is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has low solubility in aqueous media. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 1%).[2] Consider using a stock solution with a higher concentration to minimize the volume added. If precipitation persists, explore the use of solubilizing agents or different delivery methods like nanocapsules.[5] |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | Review the storage conditions and handling procedures. Ensure the compound has been stored at the correct temperature and protected from light if necessary. Use freshly prepared solutions for experiments whenever possible. |
| Difficulty in achieving desired biological effect | Incorrect dosage, insufficient treatment time, or cell line resistance. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[2][6] Be aware that different cell lines can exhibit varying sensitivity to Damnacanthal. |
| Isotopic dilution of this compound | Exposure to atmospheric moisture or protic solvents can lead to the exchange of deuterium atoms with hydrogen. | Handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for preparing solutions to minimize the risk of isotopic exchange. |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies investigating the anticancer activity of Damnacanthal.[2][6]
-
Cell Seeding: Seed cells (e.g., HCT116-Red-FLuc or Caco-2) into 96-well plates at a density of 10,000-15,000 cells/well and incubate for 24-48 hours.[2]
-
Treatment: Treat the cells with various concentrations of Damnacanthal (e.g., 1.95–500 μM) or a vehicle control (DMSO, final concentration ≤ 1%) for 24, 48, and 72 hours.[2]
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to study the effect of Damnacanthal on the cell cycle of cancer cells.[6][7]
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of Damnacanthal for the specified duration (e.g., 72 hours).[7]
-
Cell Harvesting: Harvest both attached and floating cells, wash with PBS, and fix in cold 70% ethanol.[7]
-
Staining: Pellet the fixed cells and resuspend in a staining solution containing propidium iodide and RNase.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
Damnacanthal's Known Mechanisms of Action
Damnacanthal has been shown to exert its biological effects through the modulation of several signaling pathways.
Caption: Overview of signaling pathways modulated by Damnacanthal.
General Experimental Workflow for Investigating Damnacanthal's Effects
The following diagram illustrates a typical workflow for studying the biological effects of Damnacanthal in a laboratory setting.
Caption: A typical experimental workflow for studying Damnacanthal.
References
- 1. researchgate.net [researchgate.net]
- 2. chromservis.eu [chromservis.eu]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. quora.com [quora.com]
- 6. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Damnacanthal|477-84-9|MSDS [dcchemicals.com]
Validation & Comparative
The Synergistic Offensive of Damnacanthal and Doxorubicin Against Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combinatorial effects of Damnacanthal, a natural anthraquinone, and Doxorubicin, a conventional chemotherapy agent, in the context of breast cancer. Drawing upon experimental data, we delve into the synergistic relationship between these two compounds, their mechanisms of action, and the cellular responses they elicit. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows.
I. Comparative Efficacy: Damnacanthal Enhances Doxorubicin's Cytotoxicity
The combination of Damnacanthal and Doxorubicin exhibits a synergistic effect in reducing the viability of MCF-7 breast cancer cells. Experimental data demonstrates that the addition of Damnacanthal significantly lowers the half-maximal inhibitory concentration (IC50) of Doxorubicin, indicating that a lower dose of the chemotherapeutic agent is required to achieve the same level of cancer cell inhibition.
Table 1: Comparative IC50 Values of Doxorubicin in Combination with Damnacanthal on MCF-7 Cells [1]
| Treatment Time | Doxorubicin Alone (µg/mL) | Doxorubicin + Damnacanthal (2.5 µg/mL) | Doxorubicin + Damnacanthal (8.2 µg/mL) | Doxorubicin + Damnacanthal (10.3 µg/mL) |
| 24 hours | 0.55 ± 0.02 | 0.50 ± 0.03 | 0.20 ± 0.02 | 0.12 ± 0.05 |
| 48 hours | 0.55 ± 0.02 | 0.30 ± 0.12 | 0.11 ± 0.01 | 0.10 ± 0.03 |
| 72 hours | 5.5 | 4.0 | 2.0 | Not Reported |
II. Induction of Apoptosis: A Key Mechanism of Synergy
The enhanced cytotoxic effect of the Damnacanthal and Doxorubicin combination is largely attributed to the induction of apoptosis, or programmed cell death. The combination treatment leads to a significant increase in the percentage of apoptotic cells compared to either drug alone.
Table 2: Effect of Damnacanthal and Doxorubicin on Apoptosis in MCF-7 Cells (72-hour treatment) [1]
| Treatment Group | Concentration | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells |
| Control | - | 0.1% | 0.2% |
| Doxorubicin | 0.55 µg/mL | 1.8% | 3.2% |
| Damnacanthal | 2.5 µg/mL | 2.5% | 1.5% |
| Damnacanthal | 8.2 µg/mL | 4.5% | 2.8% |
| Doxorubicin + Damnacanthal | 0.4 µg/mL + 2.5 µg/mL | 3.5% | 5.5% |
| Doxorubicin + Damnacanthal | 0.2 µg/mL + 8.2 µg/mL | 5.8% | 8.9% |
III. Impact on Cell Cycle Progression
The combination treatment also influences the cell cycle distribution of MCF-7 cells. Doxorubicin alone tends to cause an arrest in the G2/M phase, while Damnacanthal alone induces a G1 phase arrest. The combination, however, appears to drive cells more effectively towards apoptosis rather than a specific cell cycle arrest.
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Damnacanthal and Doxorubicin (72-hour treatment) [1]
| Treatment Group | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 65.2 | 25.1 | 9.7 |
| Doxorubicin | 0.55 µg/mL | 55.4 | 20.3 | 24.3 |
| Damnacanthal | 2.5 µg/mL | 72.1 | 18.5 | 9.4 |
| Damnacanthal | 8.2 µg/mL | 75.3 | 15.2 | 9.5 |
| Doxorubicin + Damnacanthal | 0.4 µg/mL + 2.5 µg/mL | 60.1 | 22.4 | 17.5 |
| Doxorubicin + Damnacanthal | 0.2 µg/mL + 8.2 µg/mL | 68.7 | 19.8 | 11.5 |
IV. Molecular Mechanisms and Signaling Pathways
The synergistic effect of Damnacanthal and Doxorubicin is underpinned by their complementary mechanisms of action, which converge on key cellular pathways controlling cell death and survival.
A. Doxorubicin's Mechanism of Action
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a DNA Damage Response (DDR) pathway, often involving the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn can activate p53.
dot
Caption: Doxorubicin's mechanism of action.
B. Damnacanthal's Mechanism of Action
Damnacanthal has been shown to induce apoptosis through the activation of the p53 tumor suppressor protein and its downstream targets, including p21 and the pro-apoptotic protein Bax. This activation of the intrinsic apoptotic pathway complements the action of Doxorubicin.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of Damnacanthal, Doxorubicin, or their combination.
-
Incubation: The plates were incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Formazan Formation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
C. Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: MCF-7 cells were treated with the compounds for 72 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
D. Cell Cycle Analysis
-
Cell Treatment and Harvesting: MCF-7 cells were treated for 72 hours, harvested, and washed with PBS.
-
Fixation: The cells were fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
VI. Conclusion
The combinatorial use of Damnacanthal and Doxorubicin presents a promising strategy for enhancing the efficacy of breast cancer chemotherapy. The synergistic interaction, characterized by a significant reduction in the required dose of Doxorubicin, is driven by a potent induction of apoptosis. This is achieved through the convergence of their distinct but complementary mechanisms of action on the p53 and DNA damage response pathways. Further in-vivo studies are warranted to translate these encouraging in-vitro findings into potential clinical applications.
References
Damnacanthal's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
Damnacanthal, a naturally occurring anthraquinone isolated from the roots of Morinda citrifolia (noni), has demonstrated significant anticancer properties across a variety of cancer cell lines. This guide provides a comparative overview of its activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.
Quantitative Analysis of Damnacanthal's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Damnacanthal have been quantified in several cancer cell lines, with the data summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Citation |
| MCF-7 | Breast Carcinoma | 8.2 | 72 | [1] |
| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 | Not Specified | [2] |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 | Not Specified | [2] |
| H400 | Oral Squamous Cell Carcinoma | 1.9 ± 0.01 | 72 | |
| CEM-SS | T-lymphoblastic Leukemia | 10 | 72 | [3][4] |
Impact on Cell Cycle Progression and Apoptosis
Damnacanthal has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The following tables present a comparative summary of these effects.
Table 2: Effect of Damnacanthal on Cell Cycle Distribution in MCF-7 Cells [1]
| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
| Control | Not Specified | Not Specified | Not Specified |
| Damnacanthal (8.2 µg/mL for 72h) | 80 | 5 | 8 |
Table 3: Effect of Damnacanthal on Cell Cycle Distribution in H400 Cells
| Treatment | S Phase (%) |
| Control (24h) | 19.40 |
| Damnacanthal (24h) | 31.07 |
| Control (48h) | 14.70 |
| Damnacanthal (48h) | 49.23 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Damnacanthal and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Remove the treatment media and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Damnacanthal for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with Damnacanthal, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol while vortexing. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizing Damnacanthal's Mechanism of Action
The following diagrams illustrate the experimental workflow and the signaling pathways affected by Damnacanthal.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Cross-Validation of Damnacanthal Quantification Methods Using Damnacanthal-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification of Damnacanthal: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard, Damnacanthal-d3, is incorporated to ensure high accuracy and precision in bioanalytical applications. This document summarizes the performance of these methods based on established validation parameters for analogous anthraquinone compounds, offering a framework for methodological selection and cross-validation in a research or drug development setting.
Introduction to Damnacanthal and its Quantification
Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest for its potential therapeutic properties, including anticancer activities. Accurate quantification of Damnacanthal in various matrices, such as plasma, tissue homogenates, and herbal extracts, is crucial for pharmacokinetic studies, quality control of natural products, and elucidation of its mechanism of action.
The choice of analytical methodology is critical for obtaining reliable quantitative data. HPLC-UV is a widely accessible and robust technique for the analysis of chromophoric compounds like anthraquinones. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices where interference is a concern. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3]
This guide presents a cross-validation framework for these two methods, providing hypothetical yet representative performance data to aid in the selection of the most appropriate technique for a given research need.
Comparative Quantitative Data
The following tables summarize the expected performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of Damnacanthal, using this compound as an internal standard. These values are derived from published validation data for structurally similar anthraquinones and represent a benchmark for what can be achieved with well-optimized methods.[4][5][6][7]
Table 1: Method Performance Comparison
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 10% | < 5% |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation of Concentrations | r² > 0.95 |
| Mean Relative Difference | < 15% |
| Individual Sample Difference | < 20% for at least 67% of samples |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS quantification of Damnacanthal are provided below. These protocols are based on established methods for related anthraquinones and should be optimized for specific laboratory conditions and matrices.
Sample Preparation (for Biological Matrices)
-
Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Quantification: Based on the peak area ratio of Damnacanthal to this compound.
UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Damnacanthal: Precursor ion > Product ion (e.g., m/z 281.0 > 252.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 284.0 > 255.0)
-
-
Quantification: Based on the peak area ratio of the selected MRM transition for Damnacanthal to that of this compound.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for Damnacanthal quantification and a simplified representation of a signaling pathway where Damnacanthal may exert its effects, based on its known anticancer properties.
Caption: Experimental workflow for the quantification of Damnacanthal.
Caption: Simplified signaling pathway of Damnacanthal-induced apoptosis.[8]
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of Damnacanthal. The choice between the two will depend on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis and quality control of samples with relatively high concentrations of Damnacanthal.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low analyte concentrations, such as in pharmacokinetic research.
The use of this compound as an internal standard is highly recommended for both methods to ensure the highest accuracy and precision. A thorough cross-validation should be performed when switching between methods or laboratories to ensure the consistency and reliability of the quantitative data. This guide provides a foundational framework for establishing and comparing these analytical methods for the important natural product, Damnacanthal.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of five anthraquinones in medicinal plants and pharmaceutical preparations by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis of Damnacanthal and Nordamnacanthal
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two promising anthraquinones, Damnacanthal and Nordamnacanthal. This document provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic effects of Damnacanthal and Nordamnacanthal have been evaluated across a range of cancer cell lines, with Damnacanthal generally exhibiting greater potency. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of their anti-proliferative activities.
| Cell Line | Cancer Type | Compound | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| H400 | Oral Squamous Cell Carcinoma | Damnacanthal | 1.9 | 72 | [1] |
| H400 | Oral Squamous Cell Carcinoma | Nordamnacanthal | 6.8 | 72 | [1] |
| MCF-7 | Breast Cancer | Damnacanthal | 3.80 ± 0.57 | Not Specified | [2] |
| K-562 | Myelogenous Leukemia | Damnacanthal | 5.50 ± 1.26 | Not Specified | [2] |
| CEM-SS | T-lymphoblastic Leukemia | Damnacanthal | 10 | 72 | [3][4] |
| CEM-SS | T-lymphoblastic Leukemia | Nordamnacanthal | 1.7 | 72 | [3][4] |
| HL-60 | Human Leukemia | Damnacanthal | 4.0 | Not Specified | |
| HL-60 | Human Leukemia | Nordamnacanthal | 20 | Not Specified | |
| Dalton's Lymphoma Ascites (DLA) | Lymphoma | Damnacanthal | 50–75 (estimated) | Not Specified | |
| MUM-2B | Melanoma | Damnacanthal | 0-20 µM | 12, 24, 48 | |
| A549 | Lung Cancer | Nordamnacanthal | 16.3 ± 2.5 µM | Not Specified | [5] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of Damnacanthal and Nordamnacanthal in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
96-well microtiter plates
-
Damnacanthal and Nordamnacanthal stock solutions
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of Damnacanthal and Nordamnacanthal in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compounds. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][7]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways
Damnacanthal and Nordamnacanthal exert their cytotoxic effects primarily through the induction of apoptosis, albeit through partially distinct signaling cascades.
Damnacanthal-Induced Apoptotic Pathway
Damnacanthal has been shown to induce apoptosis in various cancer cells through the activation of the p53 signaling pathway. Treatment with Damnacanthal leads to the upregulation of p21, which in turn activates p53.[8] Activated p53 promotes the expression of the pro-apoptotic protein Bax, leading to the activation of downstream caspases, such as caspase-3, -8, and -9, ultimately resulting in programmed cell death.[9] Furthermore, Damnacanthal has been observed to downregulate the anti-apoptotic protein Bcl-2 and inhibit the NF-κB signaling pathway, which further contributes to its pro-apoptotic effect.[9]
Damnacanthal-induced apoptotic signaling pathway.
Nordamnacanthal-Induced Apoptotic Pathway
Nordamnacanthal also induces apoptosis, and in some cell lines, this is accompanied by cell cycle arrest at the G2/M phase.[10] Its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Nordamnacanthal-induced apoptotic signaling pathway.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of Damnacanthal and Nordamnacanthal using the MTT assay is a standardized procedure in cell biology.
Experimental workflow for MTT-based cytotoxicity assay.
References
- 1. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT cell viability assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Damnacanthal: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Damnacanthal, a naturally occurring anthraquinone, has garnered significant interest in the scientific community for its potent anti-cancer and anti-inflammatory properties.[1] Primarily isolated from the roots of Morinda citrifolia (Noni), this compound has been the subject of numerous studies investigating its therapeutic potential.[2] Concurrently, advancements in organic synthesis have enabled the production of synthetic damnacanthal, offering a potentially more controlled and scalable source. This guide provides an objective comparison of the reported activities of synthetic and natural damnacanthal, supported by experimental data and detailed methodologies, to aid researchers in their selection and application of this promising compound.
Data Presentation: A Comparative Overview of Cytotoxic Activity
The direct comparison of the biological activity of synthetic and natural damnacanthal is challenging due to the lack of studies performing a side-by-side analysis under identical experimental conditions. The following tables summarize the cytotoxic activities (IC50 values) of both natural and synthetic damnacanthal as reported in various independent studies. It is crucial to consider the different cell lines and experimental protocols when interpreting this data.
Table 1: Cytotoxic Activity of Natural Damnacanthal Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HCT-116 | Colorectal Carcinoma | 29.38 ± 3.31 µM | 24 h | [3] |
| HCT-116 | Colorectal Carcinoma | 21.02 ± 2.21 µM | 48 h | [3] |
| HCT-116 | Colorectal Carcinoma | 19.14 ± 0.71 µM | 72 h | [3] |
| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 h | [4] |
| MCF-7 | Breast Cancer | 8.2 µg/mL (approx. 29 µM) | 72 h | [1] |
| DLA (Dalton's Lymphoma Ascites) | Lymphoma | 50-75 µg/mL | Not Specified | [5][6] |
Table 2: Cytotoxic Activity of Synthetic Damnacanthal Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | 3.80 ± 0.57 µg/mL (approx. 13.48 µM) | Not Specified | [2][7] |
| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 µg/mL (approx. 19.50 µM) | Not Specified | [2][7] |
Note: The purity of the damnacanthal used in these studies can influence the observed activity. Natural damnacanthal is typically purified using chromatographic techniques, while synthetic damnacanthal's purity depends on the synthesis and purification protocol.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the activity of damnacanthal.
Preparation of Damnacanthal
a) Natural Damnacanthal Extraction and Purification:
-
Source Material: Dried and powdered roots of Morinda citrifolia.[8][9]
-
Extraction: Maceration of the root powder with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, for an extended period (e.g., 72 hours for each solvent).[8][9]
-
Isolation and Purification: The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-chloroform).[3][8] Further purification can be achieved through techniques like preparative thin-layer chromatography to yield pure damnacanthal.[8] The identity and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS, IR) and by comparing its melting point to literature values.[8][9]
b) Synthetic Damnacanthal Synthesis:
A general procedure for the synthesis of damnacanthal involves a Friedel-Crafts acylation reaction.[2][10]
-
Starting Materials: Phthalic anhydride and a suitable benzene derivative.[2][10]
-
Reaction: The reactants are heated in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, and sodium chloride.[10]
-
Purification: The synthesized damnacanthal is purified using column chromatography.[11]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well for MCF-7) and allowed to adhere for 24 hours.[1]
-
Treatment: Cells are treated with various concentrations of damnacanthal (or a vehicle control) and incubated for specific durations (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: An MTT stock solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with damnacanthal at a predetermined concentration (e.g., IC50 value) for a specific time.[1]
-
Staining: The treated cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[1][12]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[12] This allows for the quantification of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.
Mandatory Visualization
Signaling Pathways Modulated by Damnacanthal
Damnacanthal has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Signaling pathways affected by damnacanthal.
Experimental Workflow: From Source to Activity Assessment
The following diagram illustrates the general workflow for comparing the bioactivity of natural and synthetic damnacanthal.
Caption: Workflow for damnacanthal preparation and testing.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldncloudpublications.com [goldncloudpublications.com]
- 7. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison of Damnacanthal and Rubiadin in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data on two promising natural compounds, Damnacanthal and Rubiadin, reveals distinct and overlapping mechanisms of anticancer activity. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, offering valuable insights for researchers and drug development professionals in oncology.
Executive Summary
Damnacanthal and Rubiadin, both anthraquinone derivatives, have demonstrated significant cytotoxic effects across a range of cancer cell lines. While no direct head-to-head studies have been published, a comparative analysis of existing data indicates that Damnacanthal exhibits potent activity through inhibition of key signaling pathways involved in cell proliferation and metastasis, whereas Rubiadin shows promise, particularly as a photosensitizing agent in photodynamic therapy. This guide synthesizes the available quantitative data, outlines the experimental methodologies, and visualizes the known signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Comparative Efficacy: A Look at the Numbers
The cytotoxic effects of Damnacanthal and Rubiadin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value |
| Damnacanthal | HCT116[1] | Colorectal Carcinoma | 29.38 ± 3.31 µM (24h) |
| Caco-2[1] | Colorectal Adenocarcinoma | >500 µM (24h) | |
| MCF-7[2] | Breast Adenocarcinoma | 8.2 µg/mL (72h) | |
| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 µM | |
| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | |
| H400[3][4] | Oral Squamous Cell Carcinoma | 1.9 µg/mL (72h) | |
| MUM-2B | Melanoma | ~5-10 µM (induces apoptosis) | |
| Rubiadin | HepG2 | Hepatocellular Carcinoma | 44.73 µg/mL |
| CEM-SS | T-lymphoblastic Leukemia | 3 µg/mL | |
| MCF-7 | Breast Adenocarcinoma | 10 µg/mL | |
| HeLa | Cervical Carcinoma | >30 µg/mL | |
| SW480 (with PDT) | Colon Adenocarcinoma | Induces necrosis at low conc. | |
| MCF-7c3 (with PDT)[5] | Breast Cancer | LD50 of 74 µM (with light) |
Mechanisms of Action: Distinct yet Convergent Pathways
Both Damnacanthal and Rubiadin induce cancer cell death primarily through apoptosis and cell cycle arrest, but they engage different molecular targets and signaling pathways.
Damnacanthal: A Multi-pronged Attack on Cancer Signaling
Damnacanthal's anticancer activity is characterized by its ability to interfere with multiple critical signaling cascades.[6] It has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. A key mechanism is the activation of the p53 tumor suppressor protein and its downstream target p21, leading to cell cycle arrest and apoptosis.[7][8] Furthermore, Damnacanthal has been identified as an inhibitor of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[8][9]
A notable and distinct mechanism of Damnacanthal is its inhibition of LIM domain kinase 1 (LIMK1).[1][10] LIMK1 is a key regulator of actin dynamics, and its inhibition by Damnacanthal leads to a disruption of the cytoskeleton, thereby impairing cancer cell migration and invasion.[10][11] This suggests a potential role for Damnacanthal in preventing metastasis.
Rubiadin: Harnessing Light to Combat Cancer
Rubiadin's anticancer properties are most pronounced when used in photodynamic therapy (PDT).[12][13] Upon activation by light, Rubiadin acts as a photosensitizer, generating reactive oxygen species (ROS) that induce cellular damage and trigger apoptosis.[12] This process is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5][12]
In the absence of light, Rubiadin still exhibits cytotoxic effects, albeit at higher concentrations. Its mechanism in this context involves the induction of DNA damage and modulation of the pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, specifically by increasing the BAX/BCL2 ratio.
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Damnacanthal or Rubiadin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This comparative guide highlights the potential of Damnacanthal and Rubiadin as anticancer agents, each with a distinct yet effective mode of action. Damnacanthal's ability to target multiple signaling pathways, including the unique inhibition of LIMK1, makes it a strong candidate for further investigation as a monotherapy, particularly for its anti-metastatic potential. Rubiadin's efficacy as a photosensitizer underscores its promise in the context of photodynamic therapy, a targeted cancer treatment with potentially fewer side effects.
Future research should focus on direct head-to-head in vitro and in vivo studies to unequivocally determine the comparative efficacy and therapeutic index of these two compounds. Further elucidation of their signaling pathways will be crucial for identifying predictive biomarkers and rational combination strategies to enhance their anticancer effects.
References
- 1. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemotherapy using natural anthraquinones: Rubiadin and Soranjidiol sensitize human cancer cell to die by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Independent Verification of Damnacanthal's Effect on Cyclin D1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Damnacanthal's performance in modulating Cyclin D1 expression against other alternatives, supported by experimental data and detailed protocols.
Overview of Damnacanthal's Effect on Cyclin D1
Damnacanthal, an anthraquinone isolated from the root of Morinda citrifolia (Noni), has been shown to inhibit the growth of various cancer cell lines.[1][2] A key mechanism underlying this anti-proliferative effect is the downregulation of Cyclin D1 protein expression.[3][4]
Studies have consistently demonstrated that Damnacanthal decreases Cyclin D1 levels in a dose- and time-dependent manner in cancer cell lines such as HCT-116 (colorectal), HT-29 (colon), MCF-7 (breast), and PC-3 (prostate).[4][5] This effect is not due to a decrease in CCND1 mRNA levels, but rather occurs at the post-translational level.[4] The proposed mechanism involves the degradation of the Cyclin D1 protein through the proteasome pathway, a process that appears to be dependent on the lysine residues within the Cyclin D1 protein, suggesting a role for ubiquitination.[2][4]
While the existing research provides a strong foundation for Damnacanthal's activity, it is important to note that a significant portion of these studies originates from a limited number of interconnected research groups. Therefore, further independent verification from diverse research teams would strengthen the current body of evidence.
Comparative Analysis of Cyclin D1 Inhibitors
Damnacanthal is one of several small molecules that can modulate Cyclin D1 expression. Below is a comparison with other known inhibitors.
| Compound | Target/Mechanism of Action | Effect on Cyclin D1 | Organism/Cell Line | Reference(s) |
| Damnacanthal | Promotes post-translational degradation of Cyclin D1 via the proteasome pathway. | Decreases protein levels. | Human (HCT-116, HT-29, MCF-7, PC-3) | [2][4][6] |
| Flavopiridol | Primarily a broad-spectrum cyclin-dependent kinase (CDK) inhibitor. Also represses the Cyclin D1 promoter. | Decreases protein and mRNA levels. | Human (MCF-7), Murine (OCA-I) | [7][8][9] |
| Roscovitine | Selective inhibitor of CDKs (CDK1, CDK2, CDK5, CDK7, CDK9). Indirectly causes a reduction in Cyclin D1 levels. | Decreases protein and mRNA levels. | Human (HT29, KM12, A172, G28) | [1][10][11] |
| CDK4/6 Inhibitors | ||||
| (Palbociclib, | Highly selective inhibitors of CDK4 and CDK6, which form complexes with Cyclin D1. | Indirectly inhibit the functional consequences of Cyclin D1 overexpression by blocking its kinase partners. | Human (various cancer types) | [3][12] |
| Ribociclib, | ||||
| Abemaciclib) |
Experimental Protocols
Cell Culture and Damnacanthal Treatment
-
Cell Lines: HCT-116, HT-29, MCF-7, or PC-3 cells are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Damnacanthal Preparation: Damnacanthal is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing Damnacanthal at various concentrations (e.g., 1, 10, 25, 50 µM) or DMSO as a vehicle control. Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[13]
Western Blot Analysis for Cyclin D1 Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against Cyclin D1 overnight at 4°C.
-
A primary antibody against a loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The expression of Cyclin D1 is normalized to the loading control.
Cycloheximide Chase Assay for Protein Stability
-
Purpose: To determine if Damnacanthal affects the stability of the Cyclin D1 protein.
-
Procedure:
-
Cells are treated with Damnacanthal or vehicle control for a predetermined time.
-
Cycloheximide (CHX), a protein synthesis inhibitor, is added to the culture medium at a final concentration of 10-100 µg/mL.
-
Cells are harvested at various time points after the addition of CHX (e.g., 0, 30, 60, 120 minutes).
-
Protein lysates are prepared and analyzed by Western blot for Cyclin D1 and a loading control.
-
The rate of Cyclin D1 degradation in Damnacanthal-treated cells is compared to that in control cells.
-
Proteasome Inhibition Assay
-
Purpose: To investigate the involvement of the proteasome in Damnacanthal-induced Cyclin D1 degradation.
-
Procedure:
-
Cells are pre-treated with a proteasome inhibitor, such as MG132 (e.g., 10-20 µM), for 1-2 hours.
-
Damnacanthal is then added to the medium, and the cells are co-incubated for a specified time.
-
Protein lysates are collected and analyzed by Western blot for Cyclin D1 expression.
-
If Damnacanthal-induced Cyclin D1 degradation is blocked by MG132, it indicates the involvement of the proteasome pathway.
-
Visualizations
Signaling Pathway of Damnacanthal's Effect on Cyclin D1
References
- 1. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances with cyclin-dependent kinase inhibitors: therapeutic agents for breast cancer and their role in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Damnacanthal and its nanoformulation exhibit anti-cancer activity via cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of cyclin D1 by transcriptional repression in MCF-7 human breast carcinoma cells induced by flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the selectivity of Damnacanthal for cancer cells over normal cells.
A comprehensive analysis of experimental data reveals that Damnacanthal, a natural anthraquinone compound, exhibits significant cytotoxic effects against a wide range of cancer cell lines while displaying minimal toxicity towards normal, healthy cells. This selective targeting suggests its potential as a promising candidate for further investigation in cancer therapy.
Damnacanthal's preferential activity against malignant cells is a critical attribute for any potential anti-cancer agent, aiming to maximize therapeutic efficacy while minimizing side effects. This comparison guide synthesizes the available experimental data to objectively assess the selectivity of Damnacanthal, providing researchers, scientists, and drug development professionals with a detailed overview of its performance.
Quantitative Assessment of Cytotoxicity
The in vitro efficacy of Damnacanthal has been evaluated across numerous cancer and normal cell lines, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
The following table summarizes the IC50 values of Damnacanthal in various human cancer and normal cell lines, as reported in several studies. A lower IC50 value indicates higher potency.
| Cell Line | Cell Type | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| H400 | Oral Squamous Carcinoma | Oral Cancer | 1.9 | ~6.4 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Breast Cancer | 3.8 | ~12.8 | [3][4] |
| K-562 | Chronic Myelogenous Leukemia | Leukemia | 5.5 | ~18.6 | [3][4] |
| CEM-SS | T-lymphoblastic Leukemia | Leukemia | 10.0 | ~33.8 | [5] |
| MCF-7 | Breast Adenocarcinoma | Breast Cancer | 8.2 | ~27.7 | [6] |
| HCT-116 | Colorectal Carcinoma | Colorectal Cancer | 19.14 (72h) | ~64.6 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | Colorectal Cancer | 25 | ~84.4 | [8] |
| 3T3 | Fibroblast | Normal Mouse Embryo | No significant cytotoxicity | >30 | [1][2] |
| MRC-5 | Fibroblast | Normal Human Lung | Minimal toxicity (nano-formulation) | Not specified | [8] |
| CCD841 CoN | Colon Epithelial | Normal Human Colon | No significant cytotoxicity | Not specified | [9] |
| PBMC | Peripheral Blood Mononuclear Cells | Normal Human Blood | Not toxic | Not specified | [10] |
The data clearly demonstrates that Damnacanthal is highly effective against a variety of cancer cell lines, with IC50 values often in the low microgram per milliliter range. In stark contrast, studies on normal cell lines such as the mouse fibroblast cell line 3T3, human lung fibroblast MRC-5, normal human colon cells CCD841 CoN, and human peripheral blood mononuclear cells (PBMC) have reported no significant cytotoxic effects at similar or even higher concentrations[1][2][8][9][10]. This differential response underscores the selectivity of Damnacanthal for cancer cells.
Experimental Protocols
The assessment of Damnacanthal's cytotoxicity and its mechanism of action has been conducted using a range of standardized experimental protocols.
Cell Viability Assessment (MTT Assay)
The most common method to determine the cytotoxic effects of Damnacanthal is the MTT assay.
-
Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Damnacanthal (typically ranging from 0 to 100 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
To understand the mechanism behind Damnacanthal's cytotoxic effects, apoptosis and cell cycle progression are often investigated.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membranes.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This fluorescence microscopy technique allows for the morphological visualization of apoptotic cells. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed chromatin, and necrotic cells have a uniform orange-to-red appearance.
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining: Cells are fixed, treated with RNase, and stained with PI, which intercalates with DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the identification of cell cycle arrest at specific checkpoints.
-
Signaling Pathways and Molecular Mechanisms
Damnacanthal's selective cytotoxicity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer cells.
p53 and p21-Mediated Apoptosis
In several cancer cell lines, including breast and melanoma cancer cells, Damnacanthal has been shown to induce apoptosis through the activation of the p53 tumor suppressor protein and its downstream target, p21[6][11].
Caption: p53-mediated apoptotic pathway induced by Damnacanthal.
Downregulation of Cyclin D1 and Cell Cycle Arrest
A common mechanism of action for Damnacanthal is the downregulation of Cyclin D1, a key protein involved in the G1 to S phase transition of the cell cycle[7]. By reducing Cyclin D1 levels, Damnacanthal induces cell cycle arrest, thereby inhibiting cancer cell proliferation.
Caption: Damnacanthal induces G1 cell cycle arrest via Cyclin D1 downregulation.
Experimental Workflow for Assessing Selectivity
The following diagram illustrates a typical experimental workflow for assessing the selectivity of Damnacanthal.
Caption: Workflow for determining the selectivity of Damnacanthal.
Conclusion
The collective evidence from in vitro studies strongly supports the selectivity of Damnacanthal for cancer cells over normal cells. Its ability to induce apoptosis and cell cycle arrest in malignant cells at concentrations that are non-toxic to healthy cells highlights its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile as a novel anti-cancer agent. The detailed understanding of its molecular mechanisms will be instrumental in identifying patient populations that are most likely to benefit from Damnacanthal-based therapies.
References
- 1. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Damnacanthal-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Damnacanthal-d3, a deuterated derivative of Damnacanthal. While specific data for the deuterated form is limited, the disposal procedures should follow those for the parent compound, Damnacanthal, due to their similar chemical properties and associated hazards.
Chemical and Physical Properties of Damnacanthal
Damnacanthal is an anthraquinone compound naturally found in the roots of plants like Morinda citrifolia (Noni).[1][2] It is a pale yellow crystalline solid.[2][3][4]
| Property | Value |
| Chemical Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| Appearance | Pale yellow crystals[2][3][4] |
| Melting Point | 210-211 °C[2][3][4] |
Hazard Identification and Toxicity Profile
Damnacanthal is classified as hazardous. It is harmful if swallowed and poses a significant threat to aquatic ecosystems with long-lasting effects.[5]
| Hazard Classification | GHS Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[5] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life[6] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects[5][6] |
Studies in mice have indicated a relatively low acute oral toxicity, with an LD50 cut-off value of 2500 mg/kg.[7][8] However, due to the "Harmful if swallowed" classification and high aquatic toxicity, caution must be exercised during handling and disposal.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.
Ensure adequate ventilation in the work area and provide an accessible safety shower and eye wash station.[5] After handling, wash the skin thoroughly.[5] Do not eat, drink, or smoke when using this product.[5]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Its high toxicity to aquatic life necessitates professional handling.[5][6]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible and permitted by your institution's waste management guidelines.
-
Keep the waste container tightly closed and store it in a designated, secure area away from drains and water sources.
-
-
Spill Management:
-
In the event of a spill, avoid release into the environment.[5]
-
Collect the spillage.[5]
-
For solid spills, carefully sweep or vacuum the material into the hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
This must be done through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols Cited
The toxicity data referenced in this guide is based on standard toxicological assays. For instance, the acute oral toxicity in mice was determined following OECD Guideline 423, which involves a stepwise procedure starting with a dose of 300 mg/kg and observing the animals for mortality and clinical signs such as diarrhea and dehydration.[7]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Estrogenic activity and toxicity screening of Damnacanthal nanospheres and their metabolites assessed using an in vitro bioluminescent yeast assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Damnacanthal|477-84-9|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
